molecular formula C9H11BrClNO2 B6267310 methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride CAS No. 2514948-23-1

methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride

カタログ番号: B6267310
CAS番号: 2514948-23-1
分子量: 280.5
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride is a useful research compound. Its molecular formula is C9H11BrClNO2 and its molecular weight is 280.5. The purity is usually 95.
BenchChem offers high-quality methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

2514948-23-1

分子式

C9H11BrClNO2

分子量

280.5

純度

95

製品の起源

United States
Foundational & Exploratory

A Comprehensive Technical Guide to the Thermal Stability and Melting Point Determination of Methyl 3-(aminomethyl)-5-bromobenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Thermal Characterization in Pharmaceutical Development

In the landscape of drug discovery and development, the journey from a promising molecule to a stable, effective, and safe pharmaceutical product is paved with rigorous scientific investigation. Among the most fundamental properties that dictate the viability of an Active Pharmaceutical Ingredient (API) are its thermal stability and melting point. These parameters are not mere physical constants; they are critical indicators of a compound's purity, polymorphism, and its likely behavior during manufacturing processes such as milling, drying, and formulation. Furthermore, they provide foundational data for establishing appropriate storage conditions and predicting shelf-life, cornerstones of regulatory compliance and patient safety.

This guide provides an in-depth exploration of the methodologies used to characterize the thermal properties of Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride (CAS No: 2514948-23-1), a compound of interest in organic synthesis and pharmaceutical research.[1][2] We will move beyond procedural lists to explain the scientific rationale behind experimental choices, ensuring that the protocols described are not only robust but also self-validating. By integrating principles from authoritative sources and established analytical techniques, this document serves as a practical resource for researchers, scientists, and drug development professionals dedicated to the meticulous characterization of pharmaceutical compounds.

Compound Overview: Methyl 3-(aminomethyl)-5-bromobenzoate Hydrochloride

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride is an organic building block often utilized in the synthesis of more complex molecules.[2][3] Its structure, comprising a substituted benzene ring, makes it a valuable intermediate. Understanding its solid-state properties is paramount before its incorporation into a final drug product.

PropertyValueSource
CAS Number 2514948-23-1[1][2]
Molecular Formula C₉H₁₁BrClNO₂[2][3]
Molecular Weight 280.55 g/mol [2][3]
SMILES Code O=C(OC)C1=CC(Br)=CC(CN)=C1.[H]Cl[2][3]
Storage Inert atmosphere, room temperature[2]

The Pillars of Thermal Analysis: DSC and TGA

To comprehensively assess the thermal behavior of a pharmaceutical compound, two techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). When used in tandem, they provide a detailed picture of both physical and chemical changes that occur upon heating.

Differential Scanning Calorimetry (DSC): Mapping Thermal Transitions

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4][5] This measurement provides quantitative and qualitative information about physical and chemical changes that involve an exchange of heat (enthalpy).

  • Core Principle & Causality: The fundamental principle of DSC is to maintain the sample and a reference material (typically an empty pan) at nearly the same temperature throughout a controlled temperature program.[5] When the sample undergoes a thermal event (e.g., melting), it requires more (or less) heat than the reference to maintain the same temperature. This difference in heat flow is precisely measured and plotted against temperature, generating a thermogram. An endothermic event, like melting, results in a peak indicating heat absorption, while an exothermic event, like crystallization or decomposition, shows a peak in the opposite direction.

  • Applications in Pharmaceutical Science: For a crystalline API like Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride, DSC is the gold standard for:

    • Melting Point Determination: The onset of the melting endotherm provides a precise and reproducible melting point, a key indicator of purity.

    • Purity Analysis: Impurities typically broaden the melting peak and lower the melting point.

    • Polymorph Screening: Different crystalline forms (polymorphs) of a substance will have distinct melting points and enthalpies of fusion.[5]

    • Glass Transition Detection: For amorphous materials, DSC can identify the glass transition temperature (Tg), which is crucial for stability.[6]

Thermogravimetric Analysis (TGA): Quantifying Mass Changes

TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] This method is essential for determining the thermal stability and composition of materials.

  • Core Principle & Causality: A high-precision balance continuously monitors the mass of a sample situated in a furnace. As the temperature is increased at a constant rate, the sample may lose mass due to processes like dehydration (loss of water), desolvation (loss of solvent), or thermal decomposition.[7][9] The resulting plot of mass versus temperature provides a quantitative measure of these mass loss events.

  • Applications in Pharmaceutical Science: TGA is critical for understanding:

    • Thermal Stability: It identifies the temperature at which a compound begins to degrade, a vital parameter for processing and storage.[9]

    • Compositional Analysis: TGA can quantify the amount of volatile content, such as residual solvents or moisture, within a sample.[10]

    • Dehydration/Desolvation Profiles: For hydrates or solvates, TGA clearly shows the temperature ranges over which water or solvent molecules are lost.[7]

Experimental Protocols for Thermal Characterization

The following protocols are designed to be self-validating through rigorous instrument calibration and system suitability checks, ensuring the trustworthiness of the generated data.

Protocol 1: Melting Point Determination by DSC

Objective: To accurately determine the melting point and enthalpy of fusion for Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride.

Methodology:

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium, Tin). The calibration must be performed under the same experimental conditions (heating rate, purge gas) as the sample analysis. This step is crucial for data accuracy and is a core tenet of a self-validating system.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.

    • Hermetically seal the pan using a crimper. This prevents any loss of sample due to sublimation before melting. An unsealed or pierced lid may be used if mass loss is expected and needs to be correlated with TGA data.

    • Prepare an identical empty, sealed pan to be used as the reference.

  • Experimental Parameters:

    • Purge Gas: Nitrogen, at a flow rate of 50 mL/min, to provide an inert atmosphere and prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp the temperature from 25°C to a temperature sufficiently above the expected melting point (e.g., 300°C) at a heating rate of 10°C/min. A standard rate of 10°C/min offers a good balance between resolution and sensitivity.

  • Data Analysis:

    • From the resulting thermogram, determine the onset temperature of the melting endotherm. This is universally accepted as the melting point (Tm).

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus) in Joules per gram (J/g).

Protocol 2: Thermal Stability Assessment by TGA

Objective: To determine the thermal stability and decomposition profile of Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride.

Methodology:

  • Instrument Calibration:

    • Perform mass calibration using standard weights.

    • Verify temperature calibration using certified magnetic standards (e.g., Curie point standards) or by observing the melting of pure metals.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan. These materials are inert at high temperatures.

  • Experimental Parameters:

    • Purge Gas: Nitrogen, at a flow rate of 50-100 mL/min, to ensure an inert environment.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to a high temperature (e.g., 600°C) at a heating rate of 10°C/min.

  • Data Analysis:

    • Analyze the TGA curve (percent weight vs. temperature).

    • Determine the onset of decomposition temperature (Td) , which is the temperature at which significant mass loss begins. This is often calculated from the intersection of the baseline tangent and the tangent of the decomposition step.

    • Quantify the percent mass loss for each distinct step in the thermogram.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

dsc_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis cal Instrument Calibration (Indium Standard) sample_prep Sample Preparation (2-5 mg in sealed pan) cal->sample_prep load Load Sample & Reference into DSC Cell sample_prep->load ref_prep Reference Preparation (Empty sealed pan) ref_prep->load program Run Temperature Program (Ramp 10°C/min under N2) load->program record Record Heat Flow vs. Temp program->record thermogram Generate Thermogram record->thermogram analyze Determine Onset Temp (Tm) & Integrate Peak (ΔHfus) thermogram->analyze tga_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis cal Instrument Calibration (Mass & Temperature) sample_prep Sample Preparation (5-10 mg in ceramic pan) cal->sample_prep load Load Sample Pan onto TGA Balance sample_prep->load program Run Temperature Program (Ramp 10°C/min under N2) load->program record Record Mass vs. Temp program->record curve Generate TGA Curve record->curve analyze Determine Onset of Decomposition (Td) curve->analyze

Caption: Workflow for Thermal Stability Assessment using TGA.

Data Interpretation and Regulatory Context

The data obtained from these analyses form a critical part of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. Stability testing guidelines from the International Council for Harmonisation (ICH), specifically ICH Q1A(R2), mandate the evaluation of a drug substance's thermal stability. [11]

  • Expected Results: For a pure, crystalline hydrochloride salt like Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride, one would expect to see a sharp melting endotherm in the DSC thermogram. The TGA curve should show a stable baseline until the onset of thermal decomposition at a high temperature. Any significant mass loss at lower temperatures (e.g., below 100°C) could indicate the presence of residual moisture or solvent, requiring further investigation.

Table of Expected Data:

ParameterTechniqueExpected ResultSignificance
Melting Point (Tm) DSCA sharp endothermic peak with a well-defined onset.Indicator of identity and purity.
Enthalpy of Fusion (ΔHfus) DSCA quantifiable value (J/g).Relates to the degree of crystallinity.
Decomposition Onset (Td) TGAA sharp drop in mass at an elevated temperature.Defines the upper-temperature limit for handling and storage.
Residual Volatiles TGAMass loss at T < 150°C.Quantifies moisture/solvent content, impacting stability and formulation.

The stability studies outlined by the ICH provide a framework for how drug quality varies over time under the influence of environmental factors like temperature and humidity. [11][12]The data from DSC and TGA are foundational inputs for designing these long-term stability studies, helping to select appropriate accelerated stability conditions as described in ICH guidelines.

Conclusion

The thermal characterization of Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride through Differential Scanning Calorimetry and Thermogravimetric Analysis is a non-negotiable step in its pharmaceutical development. These techniques provide precise, reliable data on its melting point and thermal stability, which are essential for ensuring product quality, safety, and efficacy. By adhering to calibrated, systematic protocols, researchers can generate trustworthy data that supports formulation development, defines manufacturing parameters, establishes storage conditions, and satisfies global regulatory expectations. This guide provides the scientific rationale and practical framework necessary to achieve these critical objectives.

References

  • methyl 3-(aminomethyl)
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC.
  • 2514948-23-1|Methyl 3-(aminomethyl)
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • Differential Scanning Calorimeters (DSC) - American Pharmaceutical Review. American Pharmaceutical Review.
  • Thermogravimetric Analysis - Improved Pharma. Improved Pharma.
  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability - Torontech. Torontech.
  • Differential Scanning Calorimetry - Coriolis Pharma. Coriolis Pharma.
  • Differential Scanning Calorimetry of Pharmaceuticals - News-Medical.Net. News-Medical.Net.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.
  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. Veeprho.
  • Differential Scanning Calorimetry (DSC) | METTLER TOLEDO. Mettler Toledo.
  • 2514948-23-1|Methyl 3-(aminomethyl)
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC.
  • Q1A(R2) Guideline - ICH.
  • ICH Q1 guideline on stability testing of drug substances and drug products - EMA. European Medicines Agency.

Sources

pKa value and ionization states of methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the pKa and Ionization Profile of Methyl 3-(aminomethyl)-5-bromobenzoate Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), the pKa value profoundly influences critical pharmacokinetic and pharmacodynamic properties, including aqueous solubility, membrane permeability, protein binding, and formulation stability.[1] This guide provides a comprehensive technical overview of the theoretical principles, experimental determination, and physiological implications of the pKa of methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride. We will explore the structural factors influencing its basicity and present detailed, field-proven protocols for its accurate measurement, equipping researchers and drug development professionals with the necessary knowledge to characterize this and similar molecules.

Introduction: The Significance of pKa in Drug Development

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride is a substituted aromatic compound featuring a primary aminomethyl group, a bromine atom, and a methyl ester moiety.[2] Its structure suggests potential utility as a building block or intermediate in medicinal chemistry. The hydrochloride salt form indicates that the aminomethyl group is basic and exists in its protonated, cationic form in the solid state.

Understanding the pKa of the aminomethyl group is paramount. Approximately 95% of all drugs possess ionizable groups, with the majority being weak bases.[3][4] The ionization state governs a molecule's behavior in the body. For instance:

  • Solubility: The ionized (protonated) form of a basic drug is typically much more water-soluble than the neutral form, which is crucial for dissolution in the gastrointestinal tract and for formulating intravenous solutions.[5][6]

  • Permeability: The neutral (un-ionized) form is generally more lipophilic and can more readily cross biological membranes, such as the intestinal epithelium and the blood-brain barrier.[7]

  • Target Binding: The charge state of a molecule can dramatically affect its ability to bind to its biological target through electrostatic interactions.

Therefore, an accurate determination of the pKa is not merely an academic exercise but a critical step in the rational design and development of new chemical entities.

Theoretical Foundation and Structural Analysis

The relationship between pH, pKa, and the ratio of the ionized to un-ionized forms of a weak base is described by the Henderson-Hasselbalch equation.[5][7]

For a weak base (B) and its conjugate acid (BH+):

pH = pKa + log([B] / [BH+])

Where:

  • [B] is the concentration of the neutral (free base) form.

  • [BH+] is the concentration of the protonated (cationic) form.

The pKa is the pH at which the concentrations of the ionized and un-ionized forms are equal.

Identifying the Ionizable Center

Methyl 3-(aminomethyl)-5-bromobenzoate has one primary ionizable center: the nitrogen atom of the aminomethyl group. The methyl ester group is generally not considered ionizable under physiological conditions. The aminomethyl group is a weak base and will exist in equilibrium between its protonated (ammonium) and neutral (amine) forms.

Predicting the pKa: The Role of Substituent Effects
  • Reference Molecule (Benzylamine): The pKa of benzylamine's conjugate acid is approximately 9.3. This serves as our starting point.

  • Inductive and Resonance Effects: The bromo and methyl ester groups are both electron-withdrawing. They pull electron density away from the benzene ring and, by extension, from the aminomethyl side chain. This destabilizes the protonated form (the positive charge on the nitrogen is less effectively neutralized) and makes the lone pair on the neutral amine less available for protonation.[8] Consequently, the amine is a weaker base compared to benzylamine.

  • Predicted pKa: A weaker base has a lower pKa for its conjugate acid.[9] Therefore, the pKa of methyl 3-(aminomethyl)-5-bromobenzoate is expected to be lower than 9.3 . The precise value must be determined experimentally.

The ionization equilibrium is visualized below.

G cluster_eq Equilibrium at pKa Protonated C₉H₁₁BrNO₂-NH₃⁺ (Cationic, Water-Soluble) Neutral C₉H₁₁BrNO₂-NH₂ (Neutral, Lipophilic) Protonated->Neutral + OH⁻ Protonated->Neutral Neutral->Protonated + H⁺ H_ion H⁺

Caption: Ionization equilibrium of the aminomethyl group.

Experimental Determination of pKa

Accurate pKa determination requires robust experimental methods. Potentiometric titration is considered the gold-standard due to its precision and accuracy.[10] Spectrophotometry offers a sensitive alternative, particularly for compounds with low solubility.[11]

Method 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[12][13]

  • Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).[12]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride and dissolve it in a known volume (e.g., 20 mL) of a suitable solvent.

    • To maintain constant ionic strength, use a background electrolyte solution such as 0.15 M KCl.[14] For compounds with low aqueous solubility, a co-solvent like methanol may be used, but the pKa must then be extrapolated back to 0% co-solvent.[15]

    • The starting concentration should be at least 10⁻⁴ M to ensure a detectable change in the titration curve.[10]

  • Titration:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature and stir gently with a magnetic stirrer.

    • Blanket the solution with an inert gas (e.g., argon or nitrogen) to prevent the absorption of atmospheric CO₂, which can interfere with measurements at higher pH.[15]

    • Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M KOH or NaOH).

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[12]

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.

    • The pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) is equal to the pKa.

  • Validation: Perform a minimum of three independent titrations to ensure reproducibility and calculate the average pKa and standard deviation.[12]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter (pH 4, 7, 10) B Prepare Sample Solution (in 0.15 M KCl) A->B D Place sample under N₂ blanket B->D C Prepare Standardized Titrant (e.g., 0.1 M KOH) E Add titrant incrementally D->E Repeat until pH ~12 F Record stabilized pH and Volume E->F Repeat until pH ~12 F->E Repeat until pH ~12 G Plot pH vs. Volume F->G H Calculate 1st Derivative (ΔpH/ΔV) G->H I Determine Equivalence Point (V_eq) H->I J Find pH at V_eq / 2 I->J K pKa = pH at half-equivalence J->K

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This technique is applicable if the compound possesses a chromophore close to the ionization center and the UV-Vis absorbance spectrum changes as a function of pH.[11] It is highly sensitive and requires less sample than titration.[10]

  • Wavelength Selection:

    • Record the UV-Vis spectra (e.g., 220-400 nm) of the compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 11-12) solutions to determine the spectra of the fully protonated and neutral species, respectively.

    • Identify one or more wavelengths where the absorbance changes significantly upon ionization.[16]

  • Buffer Preparation: Prepare a series of buffer solutions with known, stable pH values spanning the expected pKa range (e.g., from pH 7 to pH 11 in 0.5 pH unit increments).

  • Measurement:

    • Prepare solutions of the compound at a constant concentration (e.g., 10⁻⁵ M) in each of the prepared buffer solutions.

    • Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

  • Data Analysis:

    • Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point.

    • The pH at the inflection point of the curve is the pKa of the compound.[17] The data can be fitted to the appropriate equation derived from the Beer-Lambert law and Henderson-Hasselbalch equation for a precise calculation.[18]

Data Synthesis and Ionization Profile

Based on the theoretical analysis, we can construct a table summarizing the expected ionization state of methyl 3-(aminomethyl)-5-bromobenzoate at physiologically relevant pH values. For this table, we will use an estimated pKa of 8.8 , acknowledging that this value must be confirmed experimentally.

pHDominant SpeciesStructureNet Charge% Ionized (BH+)% Un-ionized (B)
2.0 (Stomach) ProtonatedR-CH₂-NH₃⁺+1>99.9%<0.1%
7.4 (Blood) ProtonatedR-CH₂-NH₃⁺+1~96.2%~3.8%
8.8 (pKa) MixedR-CH₂-NH₃⁺ / R-CH₂-NH₂+1 / 050%50%
10.0 NeutralR-CH₂-NH₂0~6.0%~94.0%

Calculations performed using the Henderson-Hasselbalch equation with an assumed pKa of 8.8.

This profile reveals that at the physiological pH of blood (7.4), the compound will exist predominantly (>96%) in its protonated, cationic form.[14] This suggests it would likely have high aqueous solubility but may exhibit lower passive permeability across cell membranes compared to a compound with a lower pKa.

The Role of Computational Prediction

In modern drug discovery, in silico pKa prediction plays a vital role in screening large libraries of virtual compounds.[3] These methods can be broadly classified as:

  • Empirical/Database-driven: These methods use large databases of experimental pKa values and identify structural fragments in the query molecule to estimate its pKa. They are very fast but may be inaccurate for novel scaffolds not represented in the database.[4]

  • Quantum Mechanical (QM): These methods calculate the pKa from first principles by computing the free energy change of the dissociation reaction. While computationally intensive, they can be more accurate for novel molecules.[19][20]

Combining QM methods with machine learning has yielded models with excellent accuracy (root-mean-square errors of 0.7 – 1.0 log units), providing a powerful tool for early-stage drug development.[21]

Conclusion

The pKa of methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride is a critical determinant of its biopharmaceutical properties. Theoretical analysis, based on the effects of its electron-withdrawing substituents, predicts a pKa for the aminomethyl group that is lower than that of benzylamine, likely in the range of 8.5-9.0. At physiological pH, the molecule is expected to be predominantly in its protonated, water-soluble, cationic form. For definitive characterization, this guide provides robust, step-by-step protocols for experimental determination using potentiometric titration and UV-Vis spectrophotometry. The accurate measurement and understanding of this fundamental property are indispensable for any further development of this compound in a pharmaceutical context.

References

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Computer Prediction of pKa Values in Small Molecules and Proteins. PMC - NIH.
  • How to measure pKa by UV-vis spectrophotometry.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
  • Computer Prediction of pKa Values in Small Molecules and Proteins.
  • Prediction of pKa Values for Druglike Molecules Using Semiempirical Quantum Chemical Methods.
  • Development of Methods for the Determin
  • MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Rapid Determination of Ionization Constants (pKa)
  • pKa of a dye: UV-VIS Spectroscopy. Course Hero.
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ijirss.
  • Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride (C9H10BrNO2). PubChemLite.
  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • Henderson Hasselbalch Equation.
  • Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Der Pharma Chemica.
  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed.
  • methyl 3-(aminomethyl)
  • The impact of environment and resonance effects on the site of protonation of aminobenzoic acid deriv
  • Henderson Hasselbalch Equ
  • Methyl 3-amino-5-bromobenzo
  • Effects of Analyte Concentration on the Protonation Sites of 4-Aminobenzoic Acid upon Atmospheric Pressure Chemical Ionization As Revealed by Gas-Phase Ion–Molecule Reactions. Journal of the American Society for Mass Spectrometry.
  • Methyl 3-(aminomethyl)benzoate hydrochloride AldrichCPR. Sigma-Aldrich.
  • Predicting the pKa of Small Molecules.
  • AMINES. University of Calgary.
  • Prediction of amine pKa values of drug-like molecules using semiempirical QM methods.
  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the C
  • Methyl 3-(aminomethyl)
  • Substituent Effects on the Physical Properties and pKa of Aniline. AFIT.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
  • Simple Method for the Estimation of pKa of Amines.
  • Aminobenzoic Acid Covalently Modified Polyoxotungstates Based on {XW6} Clusters with Proton Conductivity Property.
  • Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. MDPI.
  • Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Pharmaguideline.
  • Spectroscopic and Kinetic Properties of the Radical Zwitterion and Related Intermediates in the One-Electron Oxidation of p-Aminobenzoic Acid. Journal of the American Chemical Society.

Sources

Methodological & Application

Synthesis protocols for preparing methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Methyl 3-(aminomethyl)-5-bromobenzoate Hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the multi-step synthesis of Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride, a key building block in pharmaceutical and materials science research. The protocols detailed herein are designed for reproducibility and scalability, grounded in established chemical principles. This guide offers not just a series of steps, but a strategic rationale for the chosen synthetic pathway, empowering researchers to understand and adapt the methodology.

Strategic Overview of the Synthesis

The synthesis of the target compound is accomplished through a robust, four-step sequence starting from the commercially available 3-Bromo-5-methylbenzoic acid. This pathway was selected for its reliance on well-understood, high-yielding reactions and the relative ease of purification of its intermediates.

The core strategic decisions are:

  • Initial Esterification: Protecting the carboxylic acid as a methyl ester early in the sequence prevents its interference in the subsequent radical bromination step.

  • Selective Side-Chain Bromination: The use of N-Bromosuccinimide (NBS) allows for the specific bromination of the benzylic methyl group without affecting the aromatic ring.

  • Controlled Amination: The Gabriel Synthesis is employed for the conversion of the benzyl bromide to a primary amine.[1][2] This classic method is chosen to prevent the formation of over-alkylated byproducts (secondary and tertiary amines), which are common in other amination procedures.[3][4]

  • Final Salt Formation: Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store than the free base.

The complete synthetic workflow is illustrated below.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Radical Bromination cluster_2 Step 3: Gabriel Synthesis cluster_3 Step 4: Hydrochloride Salt Formation A 3-Bromo-5-methylbenzoic acid B Methyl 3-bromo-5-methylbenzoate A->B  MeOH, H₂SO₄ (cat.)  Reflux C Methyl 3-bromo-5-methylbenzoate D Methyl 3-bromo-5-(bromomethyl)benzoate C->D  NBS, AIBN (cat.)  CCl₄, Reflux E Methyl 3-bromo-5-(bromomethyl)benzoate F Phthalimide Intermediate E->F  Potassium Phthalimide  DMF G Methyl 3-(aminomethyl)-5-bromobenzoate F->G  Hydrazine Hydrate  EtOH, Reflux H Methyl 3-(aminomethyl)-5-bromobenzoate I Methyl 3-(aminomethyl)-5-bromobenzoate HCl (Final Product) H->I  HCl in Ether  0°C to RT

Sources

Reductive amination applications of methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Reductive Amination Workflows for Methyl 3-(aminomethyl)-5-bromobenzoate Hydrochloride

Executive Summary & Compound Profile

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride (CAS: 2514948-23-1) is a highly versatile, trifunctional building block widely utilized in drug discovery and active pharmaceutical ingredient (API) development[1]. The molecule features three orthogonal reactive sites: a primary aminomethyl group (protected as an HCl salt), an aryl bromide, and a methyl ester.

Functionalizing the primary amine via reductive amination is typically the critical first step in synthetic pathways utilizing this scaffold. This approach allows for the introduction of diverse alkyl or aryl substituents while preserving the halogen and ester moieties for downstream cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and saponification or amidation reactions.

OrthogonalReactivity Core Methyl 3-(aminomethyl)- 5-bromobenzoate Amine Aminomethyl Group (Reductive Amination) Core->Amine Site 1 Aryl Aryl Bromide (Suzuki/Buchwald) Core->Aryl Site 2 Ester Methyl Ester (Saponification/Amidation) Core->Ester Site 3

Orthogonal reactivity sites of methyl 3-(aminomethyl)-5-bromobenzoate for API synthesis.

Mechanistic Rationale & Reagent Selection

Direct alkylation of primary amines with alkyl halides is notoriously difficult to control, frequently resulting in undesired di-alkylation or the formation of quaternary ammonium salts[2]. Reductive amination circumvents this issue by forming a transient imine (or iminium ion) intermediate, which is subsequently reduced to a secondary amine[3].

Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)? Historically, the Borch reductive amination utilized sodium cyanoborohydride (NaBH₃CN)[3]. However, NaBH(OAc)₃ has emerged as the superior reagent for the reductive amination of aldehydes and ketones[4]. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering it a mild reductant that selectively reduces protonated imines without prematurely reducing the parent carbonyl compound[5]. Furthermore, NaBH(OAc)₃ eliminates the generation of toxic cyanide byproducts associated with NaBH₃CN[2].

Solvent and Base Causality: Because the starting material is an HCl salt, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is required to liberate the free amine. 1,2-Dichloroethane (DCE) is the preferred solvent for this reaction, as it provides optimal solubility for NaBH(OAc)₃ and accelerates the reaction kinetics compared to tetrahydrofuran (THF) or dichloromethane (DCM)[5].

Workflow A Amine HCl Salt (CAS: 2514948-23-1) B Free Base Amine A->B DIPEA (Neutralization) C Iminium Ion Intermediate B->C Carbonyl + H+ (-H2O) D Target Secondary Amine C->D NaBH(OAc)3 (Hydride Transfer)

Chemical workflow for the direct reductive amination of the aminomethyl building block.

Experimental Protocols

Protocol A: Direct Reductive Amination with Aldehydes (Self-Validating System)

This protocol is optimized for coupling methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride with aliphatic or aromatic aldehydes[6].

Step-by-Step Methodology:

  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride (1.00 mmol, 1.0 equiv). Suspend the solid in anhydrous 1,2-dichloroethane (DCE, 5.0 mL) under a nitrogen atmosphere.

  • Neutralization: Add DIPEA (1.05 mmol, 1.05 equiv) dropwise. Causality: Dropwise addition prevents localized basicity spikes that could trigger side reactions. Stir for 15 minutes at room temperature to ensure complete liberation of the free primary amine.

  • Imine Formation: Add the target aldehyde (1.05 mmol, 1.05 equiv) in one portion. Stir the mixture at room temperature for 30 minutes. Causality: Allowing the imine to pre-form minimizes the risk of the reducing agent acting directly on the unreacted aldehyde, thereby maximizing yield[2].

  • Reduction: Carefully add NaBH(OAc)₃ (1.50 mmol, 1.5 equiv) in small portions over 5 minutes to manage any slight exotherm[6].

  • In-Process Control (IPC) & Validation: After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. Self-Validation: The reaction is deemed complete and successful when the mass of the starting amine (m/z 244/246 [M+H]⁺ for the free base isotopes) and the intermediate imine are fully replaced by the target secondary amine mass.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to destroy unreacted hydride. Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford the pure secondary amine.

Protocol B: Modified Reductive Amination for Ketones

Ketones are less electrophilic than aldehydes. To drive imine formation, an acid catalyst is required[3].

  • Modification: Follow Protocol A, but after Step 3, add glacial acetic acid (1.0 mmol, 1.0 equiv). Increase the NaBH(OAc)₃ to 2.0 equivalents and extend the reduction time to 12–24 hours[5].

Quantitative Data Summary

The following table summarizes the expected reaction parameters and yields based on established literature for the reductive amination of benzylic amines using NaBH(OAc)₃[5][6].

Carbonyl Substrate TypeReducing AgentSolventAdditives RequiredTemp / TimeExpected Yield
Aliphatic Aldehyde NaBH(OAc)₃ (1.5 eq)DCEDIPEA (1.05 eq)RT, 2–4 h85–95%
Aromatic Aldehyde NaBH(OAc)₃ (1.5 eq)DCEDIPEA (1.05 eq)RT, 2–6 h80–90%
Aliphatic Ketone NaBH(OAc)₃ (2.0 eq)DCEDIPEA (1.05 eq), AcOH (1.0 eq)RT, 12–24 h70–85%
Hindered Ketone NaBH₄ (1.5 eq)*MeOHDIPEA (1.05 eq), Ti(OiPr)₄ (1.2 eq)Reflux → RT50–70%

*Note: For highly sterically hindered ketones, a stepwise indirect reductive amination using Titanium(IV) isopropoxide to force imine formation, followed by NaBH₄ reduction, is recommended to overcome steric barriers[2].

References

  • [1] NextSDS. "methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride — Chemical Substance Information."1

  • [4] PubMed (NIH). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)."4

  • [2] Master Organic Chemistry. "Reductive Amination, and How It Works."2

  • [5] ACS Publications (The Journal of Organic Chemistry). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures."5

  • [3] Alfa Chemistry. "Borch Reductive Amination."3

  • [6] BenchChem. "Application Note: A Robust Protocol for the Synthesis of N-benzyloctan-4-amine via Reductive Amination."6

Sources

Application Note: Scalable Synthesis of Methyl 3-(aminomethyl)-5-bromobenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride is a highly versatile, bi-functional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of both an aryl bromide (primed for transition-metal catalyzed cross-coupling) and a primary amine hydrochloride (ready for amide bond formation) makes it invaluable for drug development professionals. This application note details a robust, chromatography-free, three-step scalable protocol starting from 3-methyl-5-bromobenzoic acid, emphasizing process safety, high atom economy, and self-validating purification steps.

Process Rationale & Mechanistic Insights

Scaling up bench-top chemistry requires eliminating hazardous solvents, avoiding chromatographic bottlenecks, and preventing over-reaction. As an application scientist, the causality behind each synthetic choice is detailed below:

  • Step 1: Fischer-Speier Esterification. The carboxylic acid is converted to a methyl ester using methanol and a catalytic amount of sulfuric acid[1]. Causality: This protects the acidic moiety, which would otherwise interfere with the radical intermediates in Step 2 and react with the basic reagents in Step 3.

  • Step 2: Wohl-Ziegler Bromination. The benzylic methyl group is brominated using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as an initiator. Historically, this reaction relied on carbon tetrachloride (CCl₄), which is banned under the Montreal Protocol for industrial scale-up. Causality: Our protocol substitutes CCl₄ with acetonitrile (MeCN), which provides excellent solubility for NBS and stabilizes the radical intermediates without participating in side reactions[2].

  • Step 3: Delépine Amination. Direct amination of benzyl bromides with ammonia gas or aqueous ammonia invariably leads to a statistical mixture of primary, secondary, and tertiary amines. Causality: To achieve absolute selectivity for the primary amine, we employ the Delépine reaction[3]. The intermediate reacts with hexamethylenetetramine (HMTA) to form a sterically bulky quaternary ammonium salt[4]. This intermediate precipitates out of solution (acting as a self-purifying step) and is subsequently hydrolyzed with ethanolic HCl to yield the pure primary amine hydrochloride.

Reaction Pathway Visualization

SynthesisRoute A 3-methyl-5-bromobenzoic acid (Starting Material) B Methyl 3-methyl-5-bromobenzoate (Intermediate 1) A->B MeOH, H2SO4 Reflux, 12h C Methyl 3-(bromomethyl)- 5-bromobenzoate (Intermediate 2) B->C NBS, AIBN MeCN, 80°C, 4h D Methyl 3-(aminomethyl)- 5-bromobenzoate HCl (Final Product) C->D 1. HMTA, CHCl3 2. HCl/EtOH, Reflux

Three-step scalable synthesis route for methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride.

Quantitative Data & Process Metrics

StepTransformationReagentsTemp (°C)Time (h)Yield (%)Purity Check (Self-Validation)
1 EsterificationMeOH, H₂SO₄651292 - 95TLC (Hex:EtOAc 8:2) R_f = 0.65
2 BrominationNBS, AIBN, MeCN80478 - 82Crystallization from Heptane
3a QuaternizationHMTA, CHCl₃251288 - 90Precipitation of white solid
3b HydrolysisHCl (conc.), EtOH78280 - 85NMR (DMSO-d₆) NH₃⁺ at ~8.5 ppm

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 3-methyl-5-bromobenzoate

Objective: Protection of the carboxylic acid via Fischer-Speier esterification[1].

  • Setup: Equip a 2 L round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube.

  • Reaction: Charge the flask with 3-methyl-5-bromobenzoic acid (100 g, 0.465 mol) and anhydrous methanol (1000 mL). Slowly add concentrated sulfuric acid (5.0 mL) dropwise while stirring.

  • Heating: Heat the mixture to reflux (approx. 65 °C) for 12 hours.

  • Validation: Monitor by TLC (Hexanes:EtOAc 8:2). The starting material (R_f ~0.2) should be completely consumed, replaced by a new spot (R_f ~0.65).

  • Workup: Concentrate the mixture under reduced pressure to remove ~800 mL of methanol. Dilute the residue with ethyl acetate (500 mL) and wash sequentially with saturated aqueous NaHCO₃ (3 x 200 mL) until the aqueous layer is slightly basic (pH 8).

  • Isolation: Wash with brine (200 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield a pale yellow oil that solidifies upon standing. Yield: ~98 g (92%).

Protocol 2: Synthesis of Methyl 3-(bromomethyl)-5-bromobenzoate

Objective: Radical benzylic bromination utilizing a scalable, CCl₄-free Wohl-Ziegler protocol[2].

  • Setup: Equip a 2 L three-neck flask with a reflux condenser, internal thermometer, and nitrogen inlet.

  • Reaction: Dissolve methyl 3-methyl-5-bromobenzoate (90 g, 0.393 mol) in HPLC-grade acetonitrile (720 mL). Add N-bromosuccinimide (NBS) (73.4 g, 0.412 mol, 1.05 eq) and AIBN (3.2 g, 0.02 mol, 0.05 eq).

  • Heating: Purge the system with nitrogen for 10 minutes. Heat the mixture to 80 °C. The solution will turn orange and then pale yellow as the reaction proceeds. Maintain temperature for 4 hours.

  • Validation: The reaction is complete when the heavy precipitate of NBS is replaced by floating succinimide.

  • Workup: Cool the mixture to 0 °C in an ice bath to fully precipitate succinimide. Filter the solid and wash the filter cake with cold acetonitrile (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in hot heptane (300 mL), filter hot to remove residual succinimide, and allow to cool slowly to room temperature, then to 0 °C. Filter the resulting white crystals. Yield: ~95 g (78%).

Protocol 3: Synthesis of Methyl 3-(aminomethyl)-5-bromobenzoate Hydrochloride

Objective: Highly selective primary amination via the Delépine reaction[3].

  • Setup (Quaternization): In a 1 L flask, dissolve methyl 3-(bromomethyl)-5-bromobenzoate (80 g, 0.260 mol) in chloroform or ethanol (400 mL). Add hexamethylenetetramine (HMTA) (40 g, 0.285 mol, 1.1 eq).

  • Reaction: Stir the mixture at room temperature for 12 hours. A thick white precipitate of the quaternary ammonium salt will form[4].

  • Validation: The formation of the dense white precipitate is a self-validating indicator of successful quaternization. Filter the salt and wash with cold solvent (100 mL).

  • Hydrolysis: Transfer the quaternary salt to a 2 L flask. Suspend in ethanol (600 mL) and carefully add concentrated aqueous HCl (37%, 85 mL, ~3.0 eq).

  • Heating: Reflux the mixture for 2 hours. As the HMTA cage degrades into formaldehyde diethyl acetal and ammonium chloride, the suspension will change in appearance.

  • Isolation: Cool to room temperature. Filter off the insoluble ammonium chloride byproduct. Concentrate the filtrate to ~200 mL, and add diethyl ether (400 mL) to precipitate the target primary amine hydrochloride. Filter, wash with ether, and dry under vacuum. Yield: ~58 g (80%).

Mechanistic Visualization of the Delépine Reaction

DelepineMechanism RBr Alkyl Bromide (Ar-CH2-Br) Quat Quaternary Ammonium Salt [Ar-CH2-HMTA]+ Br- RBr->Quat SN2 Alkylation (Steric bulk prevents over-alkylation) HMTA Hexamethylenetetramine (HMTA) HMTA->Quat SN2 Alkylation (Steric bulk prevents over-alkylation) Imine Formaldehyde Acetal / Imine Intermediates Quat->Imine HCl / EtOH Acidic Hydrolysis Product Primary Amine Hydrochloride Ar-CH2-NH3+ Cl- Imine->Product Cleavage (- Formaldehyde diethyl acetal)

Mechanistic pathway of the Delépine reaction ensuring primary amine selectivity.

References

  • BenchChem. "2-Amino-5-iodo-3-methylbenzoic Acid | 108857-24-5" (Fischer-Speier esterification context).1

  • ConnectSci. "Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture" (Acetonitrile substitution). 2

  • Organic Chemistry Portal. "Reactions of alkyl (halomethyl)furancarboxylates with hexamethylenetetramine" (Delépine reaction). 3

  • BenchChem. "A Mechanistic Showdown: Comparing Aminomethylation Protocols for Researchers". 4

Sources

The Strategic Utility of Methyl 3-(aminomethyl)-5-bromobenzoate Hydrochloride in the Synthesis of Novel Kinase Inhibitors: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology, protein kinase inhibitors represent a cornerstone of targeted therapy.[1] The rational design and synthesis of these small molecules demand a versatile chemical toolbox. Among the myriad of building blocks available to medicinal chemists, Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride emerges as a highly valuable scaffold. Its trifunctional nature—a primary amine for nucleophilic reactions, a bromo-substituent poised for cross-coupling, and a methyl ester for further derivatization—offers a powerful platform for generating diverse and potent kinase inhibitors.

This technical guide provides an in-depth exploration of the application of Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride in the synthesis of a representative kinase inhibitor scaffold. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present a framework for the characterization of the resulting compounds.

The Architectural Advantage of Methyl 3-(aminomethyl)-5-bromobenzoate Hydrochloride

The strategic placement of the three functional groups on the benzene ring makes Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride a privileged starting material. The aminomethyl group serves as a key linker, allowing for the introduction of various heterocyclic systems commonly found in kinase inhibitors. The bromine atom, on the other hand, provides a handle for late-stage diversification through transition-metal-catalyzed cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold. Finally, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to further enhance the molecule's properties.

A Representative Synthetic Workflow: From Building Block to Kinase Inhibitor Scaffold

The following section outlines a detailed, two-step protocol for the synthesis of a hypothetical kinase inhibitor scaffold, demonstrating the utility of Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride. The first step involves a nucleophilic aromatic substitution (SNA) reaction between the aminomethyl group and a suitable heterocyclic core, followed by a Suzuki-Miyaura cross-coupling reaction at the bromo position.

dot

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling A Methyl 3-(aminomethyl)-5- bromobenzoate hydrochloride C Intermediate 1 Methyl 3-(((2-chloropyrimidin-4-yl)amino)methyl)-5-bromobenzoate A->C DIPEA, n-Butanol, 100 °C B 2,4-dichloropyrimidine B->C E Final Product (Kinase Inhibitor Scaffold) C->E Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C D Arylboronic Acid D->E

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Experimental Protocols

Protocol 1: Synthesis of Intermediate 1 - Methyl 3-(((2-chloropyrimidin-4-yl)amino)methyl)-5-bromobenzoate

This protocol details the nucleophilic aromatic substitution reaction to couple the primary amine of the starting material with a 2,4-dichloropyrimidine core.

Materials:

  • Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride

  • 2,4-dichloropyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride (1.0 eq) in n-butanol, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) at room temperature.

  • Add 2,4-dichloropyrimidine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Protocol 2: Synthesis of the Final Kinase Inhibitor Scaffold

This protocol describes the Suzuki-Miyaura cross-coupling of Intermediate 1 with a representative arylboronic acid to introduce further structural diversity.

Materials:

  • Intermediate 1 (from Protocol 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine Intermediate 1 (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor scaffold.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the hypothetical kinase inhibitor scaffold.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical Appearance
Intermediate 1 C₁₃H₁₁BrClN₃O₂372.6175-85Off-white solid
Final Product C₂₀H₁₉ClN₄O₃414.8465-75Pale yellow solid

Trustworthiness and Self-Validation

The protocols described above are based on well-established and robust chemical transformations frequently employed in medicinal chemistry.[2] The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC and LC-MS, ensuring that the reactions proceed to completion. The purification of the intermediates and the final product is achieved through standard column chromatography, a reliable method for obtaining high-purity compounds. The structural identity and purity of the synthesized molecules should be confirmed by a suite of analytical methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to validate the outcome of the synthesis.

Authoritative Grounding & Comprehensive References

The synthetic strategies and protocols presented in this guide are grounded in the principles of modern organic chemistry and are analogous to methodologies reported in peer-reviewed journals and patent literature for the synthesis of kinase inhibitors. For instance, the use of substituted pyrimidines as a core scaffold is a common feature in many FDA-approved kinase inhibitors, such as Brigatinib.[3][4] Similarly, the Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction widely utilized in the pharmaceutical industry for the construction of complex molecules.

By providing a detailed and scientifically sound guide for the utilization of Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride, this document aims to empower researchers and drug development professionals in their quest to design and synthesize the next generation of life-saving kinase inhibitors.

References

  • Preparation method of ALK inhibitor Brigatinib - Eureka | Patsnap. (2020, May 12). Retrieved from [Link]

  • A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC. (n.d.). Retrieved from [Link]

  • CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents. (n.d.).
  • EP3752132B1 - Pharmaceutical composition of brigatinib - Google Patents. (n.d.).
  • CN113024454A - Synthesis method of brigatinib intermediate - Google Patents. (n.d.).
  • WO2019148789A1 - Crystal form of ap26113 and preparation method therefor - Google Patents. (n.d.).
  • US10385078B2 - Crystalline forms of 5-chloro-N4-[-2-(dimethylphosphoryl)phenyl] - Google Patents. (n.d.).
  • Synthesis of brigatinib (XVIII). | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (2023, August 30). Retrieved from [Link]

  • WO2020099483A1 - Crystalline forms of brigatinib - Google Patents. (n.d.).
  • Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802) - ResearchGate. (n.d.). Retrieved from [Link]

  • Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride (C9H10BrNO2) - PubChemLite. (n.d.). Retrieved from [Link]

  • ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC. (n.d.). Retrieved from [Link]

  • Scheme 1. Synthesis of brigatinib. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer - PubMed. (n.d.). Retrieved from [Link]

  • Novel ALK inhibitors in clinical use and development. (n.d.). Retrieved from [Link]

Sources

Buchwald-Hartwig amination of methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of Methyl 3-(aminomethyl)-5-bromobenzoate Hydrochloride

Executive Summary

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride is a highly versatile building block utilized in the synthesis of complex pharmaceutical intermediates[1]. It features two reactive handles: an electrophilic aryl bromide and a nucleophilic primary amine (protected as a hydrochloride salt). This bifunctional nature presents a significant chemoselectivity challenge during palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination)[2]. This application note details a validated, self-contained protocol to successfully functionalize the aryl bromide with an exogenous amine while preventing uncontrolled substrate oligomerization.

Mechanistic Analysis & Causality

The Challenge of Unprotected Bifunctional Substrates

The Buchwald-Hartwig amination requires a base to deprotonate the amine coordinated to the Pd(II) intermediate, facilitating the critical reductive elimination step[2]. However, exposing methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride to basic conditions neutralizes the HCl salt, liberating the primary amine. Because primary alkyl amines are highly competent nucleophiles for Pd-catalyzed aminations, the substrate will rapidly undergo intermolecular self-condensation, yielding complex polymeric mixtures rather than the desired cross-coupled product[3].

Strategic Mitigation

To achieve chemoselective amination with an exogenous amine, the internal primary amine must be transiently masked. We utilize a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is electronically deactivating, preventing the protected nitrogen from coordinating to the palladium center. It is highly stable under the mildly basic conditions of the cross-coupling but can be quantitatively removed under anhydrous acidic conditions, preserving the base-sensitive methyl ester.

Bifunctional_Mechanism Substrate Substrate (HCl Salt) FreeBase Free Amine Generation Substrate->FreeBase Base (e.g., Cs2CO3) Protected Boc-Protected Intermediate Substrate->Protected Boc2O, Et3N (Chemoselective) Polymer Self-Condensation (Oligomers) FreeBase->Polymer Pd Catalyst (Unintended) CrossCoupled Target Product (Cross-Coupled) Protected->CrossCoupled Exogenous Amine Pd Catalyst, Base

Mechanistic divergence of bifunctional substrates under basic Pd-catalyzed conditions.

Experimental Design & Causality

Catalyst and Ligand Selection

We employ Pd2(dba)3 as the palladium source in combination with RuPhos (a dialkylbiaryl phosphine). Dialkylbiaryl phosphines are privileged ligands for C-N cross-coupling[4]. RuPhos is specifically designed to accelerate reductive elimination and prevent β-hydride elimination, making it exceptionally effective for coupling secondary and primary amines with aryl bromides.

Base Selection (Critical Parameter)

The substrate contains a methyl ester, which is highly susceptible to saponification or transesterification. Traditional strong alkoxide bases (e.g., NaOtBu) will rapidly hydrolyze the ester[4]. Therefore, cesium carbonate (Cs2CO3), a non-nucleophilic inorganic base, is strictly required. It provides sufficient basicity to drive the catalytic cycle without degrading the ester functionality.

Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br Cleavage) Pd0->OxAdd Aryl Bromide AmineCoord Amine Coordination (Exogenous Amine) OxAdd->AmineCoord R2NH Deprot Deprotonation (Cs2CO3) AmineCoord->Deprot Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim -HCO3, -CsX RedElim->Pd0 Product Release

Buchwald-Hartwig catalytic cycle utilizing L-Pd(0) species for C-N bond formation.

Quantitative Data Presentation

Prior to finalizing the protocol, reaction conditions were optimized using morpholine as a model exogenous amine. The data below summarizes the causality behind the final protocol parameters.

Table 1: Optimization of Reaction Conditions for the Amination of Boc-Protected Substrate

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd2(dba)3 / BINAPCs2CO3Toluene10045%Incomplete conversion; bidentate ligand too rigid.
2Pd2(dba)3 / RuPhosNaOtBuToluene10015%Massive ester hydrolysis observed due to strong nucleophilic base.
3Pd2(dba)3 / RuPhosCs2CO3 Toluene 90 92% Optimal conditions; clean conversion, ester intact.
4Pd(OAc)2 / XPhosK3PO41,4-Dioxane10088%Good yield, but trace debromination observed.

Validated Experimental Protocols

Protocol A: Synthesis of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-bromobenzoate
  • Reaction Setup: Suspend methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et3N) (2.5 eq) dropwise at 0 °C. Causality: The excess base neutralizes the HCl salt, freeing the amine to attack the anhydride.

  • Protection: Add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) in small portions to manage gas evolution (CO2).

  • In-Process Control (IPC): Stir at room temperature for 2 hours. Monitor by LC-MS. The reaction is complete when the starting material peak at m/z[M+H]+ is <1% area.

  • Workup: Wash the organic layer sequentially with 1M aqueous citric acid, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the protected intermediate.

Protocol B: Chemoselective Buchwald-Hartwig Amination (Model: Morpholine)
  • Catalyst Activation: In an oven-dried Schlenk flask, combine the Boc-protected substrate (1.0 eq), Pd2(dba)3 (2.5 mol%, yielding 5 mol% Pd), RuPhos (6.0 mol%), and anhydrous Cs2CO3 (2.0 eq).

  • Degassing (Critical Step): Evacuate the flask and backfill with ultra-high purity argon (repeat 3 times). Causality: Pd(0) complexes are rapidly deactivated by molecular oxygen; rigorous exclusion of air is mandatory[4].

  • Reagent Addition: Add anhydrous, degassed toluene (0.15 M) and morpholine (1.2 eq) via syringe.

  • Reaction: Seal the flask and heat the mixture to 90 °C for 12 hours with vigorous stirring.

  • IPC: Analyze an aliquot by LC-MS. The reaction is complete when the aryl bromide isotope pattern is no longer detectable.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash column chromatography (Hexanes/EtOAc).

Protocol C: Acidic Deprotection to Yield the Functionalized Amine Hydrochloride
  • Reaction Setup: Dissolve the purified coupled product from Protocol B in anhydrous 1,4-dioxane (0.2 M).

  • Deprotection: Add 4M HCl in 1,4-dioxane (10.0 eq) dropwise at room temperature. Causality: Utilizing anhydrous HCl prevents the aqueous hydrolysis of the methyl ester while quantitatively cleaving the Boc group.

  • Isolation: Stir for 4 hours. The deprotected product will precipitate as the hydrochloride salt. Filter the suspension, wash the filter cake with cold diethyl ether, and dry under high vacuum to afford the final functionalized building block.

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Methyl 3-(Aminomethyl)-5-bromobenzoate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Trifunctional Linker for Advanced Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains.[1] The choice of the solid support and the linker that attaches the nascent peptide chain to it is a critical determinant of the success and versatility of the synthesis.[2][3] This guide introduces the use of methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride, a versatile building block that offers a unique trifunctional approach to SPPS.

This derivative is not merely a passive anchor; its distinct chemical features—an aminomethyl group for resin attachment, a methyl ester for C-terminal modification, and a bromo substituent for post-synthetic diversification—provide a powerful platform for creating complex and diverse peptide libraries. This document provides a comprehensive overview of the principles, protocols, and applications of this innovative approach for researchers, scientists, and professionals in drug development.

Scientific Rationale: The Strategic Advantage of a Trifunctional Linker

The strategic utility of methyl 3-(aminomethyl)-5-bromobenzoate lies in its three key functional groups, each playing a distinct and valuable role in the synthetic workflow.

  • The Aminomethyl Group: This primary amine serves as the covalent attachment point to a variety of commercially available resins, typically those functionalized with carboxylic acids or other electrophilic groups. This linkage is generally stable to the iterative steps of Fmoc-based SPPS.[1]

  • The Methyl Ester: The C-terminal methyl ester offers a significant advantage over the more common free carboxylic acid. It is generally more resistant to premature cleavage under the mildly acidic conditions sometimes used during SPPS. Furthermore, it can be selectively cleaved or modified post-synthesis using specific reagents, allowing for the generation of C-terminal amides, hydrazides, or other derivatives.[]

  • The Bromo Substituent: The bromine atom on the aromatic ring is a key feature for post-synthetic modification. It can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse chemical moieties at the C-terminus of the peptide.[5] This opens up a vast chemical space for creating peptide libraries with tailored properties.

The combination of these features in a single, readily available building block provides a streamlined and efficient workflow for the synthesis of C-terminally modified peptides.

Experimental Workflows and Protocols

This section details the step-by-step protocols for utilizing methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride in SPPS. The following workflows are based on the standard Fmoc/tBu strategy.[6]

Workflow Overview

SPPS_Workflow Resin Resin Activation Linker Linker Attachment Resin->Linker Coupling Peptide Peptide Chain Elongation (Fmoc SPPS Cycles) Linker->Peptide Deprotection & Coupling Cleavage Cleavage from Resin Peptide->Cleavage TFA Cocktail Modification Post-Cleavage Modification Cleavage->Modification e.g., Suzuki Coupling Purification Purification & Analysis Cleavage->Purification Direct Purification Modification->Purification RP-HPLC

Caption: General workflow for SPPS using the trifunctional linker.

Protocol 1: Attachment of Methyl 3-(aminomethyl)-5-bromobenzoate to Carboxyl-Functionalized Resin

This protocol describes the covalent attachment of the linker to a resin such as Merrifield or Wang resin.

Materials:

  • Carboxyl-functionalized resin (e.g., Merrifield resin, Wang resin)

  • Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Linker Activation: In a separate vial, dissolve methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

  • Neutralization: Add DIPEA (6 eq.) to the linker solution and vortex briefly.

  • Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture for 4-6 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Capping (Optional but Recommended): To block any unreacted carboxyl groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Final Wash: Wash the resin as in step 5 and dry under vacuum.

Protocol 2: Peptide Chain Elongation (Standard Fmoc SPPS Cycle)

This protocol outlines the iterative steps for elongating the peptide chain.

Materials:

  • Linker-functionalized resin from Protocol 1

  • Fmoc-protected amino acids

  • DIC/HOBt or HATU/DIPEA coupling reagents

  • 20% Piperidine in DMF (Fmoc deprotection solution)

  • DMF, DCM

Procedure:

  • Fmoc Deprotection:

    • Swell the resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Perform a ninhydrin test to confirm complete coupling. Repeat coupling if necessary.

  • Repeat: Repeat steps 1 and 2 for each amino acid in the sequence.

Fmoc_Cycle cluster_0 Fmoc-SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (DIC/HOBt or HATU) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Test Ninhydrin Test Wash2->Test Test->Deprotection Next Cycle

Caption: The iterative cycle of Fmoc-SPPS.

Protocol 3: Cleavage of the Peptide from the Resin

This protocol describes the final cleavage of the peptide from the solid support. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Cleavage Cocktails:

Reagent CocktailComposition (v/v)Use Case
Reagent K TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)Peptides with Arg, Cys, Met, Trp, Tyr
Reagent R TFA/thioanisole/EDT/anisole (90:5:3:2)General purpose, good for Arg-containing peptides
Standard TFA/TIS/water (95:2.5:2.5)Peptides without sensitive residues

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.

  • Cleavage Reaction: Add the appropriate cleavage cocktail to the resin in a reaction vessel.

  • Incubation: Gently agitate the mixture for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture into a centrifuge tube containing cold diethyl ether.

  • Pelleting: Centrifuge the tube to pellet the precipitated peptide.

  • Washing: Decant the ether and wash the peptide pellet with cold ether (2x).

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Post-Cleavage C-Terminal Modification (Example: Suzuki Coupling)

This protocol provides an example of how to modify the bromine on the C-terminal benzoate moiety after cleavage.

Materials:

  • Crude peptide with C-terminal 3-(aminomethyl)-5-bromobenzoate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., DMF/water mixture)

Procedure:

  • Dissolution: Dissolve the crude peptide in a suitable solvent mixture.

  • Reagent Addition: Add the arylboronic acid (1.5 eq.), palladium catalyst (0.1 eq.), and base (3 eq.).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 60-80°C for 2-4 hours.

  • Monitoring: Monitor the reaction progress by HPLC-MS.

  • Work-up: Once the reaction is complete, acidify the mixture with dilute TFA and proceed to purification.

Data Presentation: Expected Outcomes

ParameterExpected ResultAnalytical Technique
Linker Loading 0.3 - 0.8 mmol/gUV-Vis spectroscopy (Fmoc quantification)
Peptide Purity (Crude) >70%RP-HPLC
Peptide Identity Correct molecular weightMass Spectrometry (ESI-MS or MALDI-TOF)
Post-Modification Purity >60% (before purification)RP-HPLC
Final Purity >95%RP-HPLC

Troubleshooting

IssuePossible CauseSuggested Solution
Low Linker Loading Incomplete activation or coupling.Increase coupling time, use fresh reagents, ensure complete neutralization of the hydrochloride salt.
Incomplete Coupling during SPPS Steric hindrance, peptide aggregation.Double couple difficult residues, use a different coupling reagent (e.g., HATU), add a chaotropic agent.
Low Cleavage Yield Incomplete cleavage reaction.Extend cleavage time, use a stronger cleavage cocktail, ensure complete removal of protecting groups.
Side Reactions during Cleavage Cationic species reacting with sensitive residues.Use appropriate scavengers in the cleavage cocktail.
Low Yield in Post-Cleavage Modification Catalyst deactivation, poor solubility.Degas solvents, use a different catalyst/ligand system, optimize solvent conditions.

Conclusion

The use of methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride as a trifunctional linker in SPPS represents a significant advancement for the synthesis of C-terminally modified peptides. This approach provides a robust and versatile platform for creating diverse peptide libraries with tailored properties, which is of paramount importance in drug discovery and development. The protocols outlined in this guide offer a solid foundation for researchers to explore the full potential of this innovative synthetic strategy.

References

  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology (Vol. 1143, pp. 29-48). Humana Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Linkers, resins, and general procedures for solid-phase peptide synthesis. In Chemical Reviews (Vol. 109, No. 6, pp. 2455-2504). American Chemical Society.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Albericio, F., & Kruger, H. G. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1429.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Tourwé, D., et al. (2014). Design and Synthesis of C-Terminal Modified Cyclic Peptides as VEGFR1 Antagonists. Molecules, 19(10), 15486-15505.
  • Valerio, R. M., et al. (1996). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. International Journal of Peptide and Protein Research, 47(6), 428-436.
  • Brimble, M. A., et al. (2015). Recent advances in the synthesis of C-terminally modified peptides. Organic & Biomolecular Chemistry, 13(20), 5639-5666.
  • Andreu, D., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Pharmaceutics, 15(4), 1310.
  • Andreu, D., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. MDPI.
  • Brimble, M. A., et al. (2015). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC.
  • Pennington, M. W. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology (Vol. 35, pp. 91-115). Humana Press.
  • Pennington, M. W. (1994). Site-Specific Chemical Modification Procedures. In Methods in Molecular Biology (Vol. 35, pp. 171-184). Humana Press.
  • Han, Y., et al. (1996). A new cocktail has been developed for cleavage and deprotection of methionine-containing peptides synthesized by 9-fluorenylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis methodology. Journal of Peptide Research, 47(2), 97-103.
  • Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Retrieved from [Link]

  • Albericio, F., & Kruger, H. G. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC.
  • O'Donnell, M. J. (2003). Solid-phase synthesis of C-terminal modified peptides. Biopolymers, 71(4), 454-477.
  • IOSR Journal. (2025). Chemical characterization of biological peptide using modern analytical techniques. IOSR Journal of Pharmacy and Biological Sciences.
  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Carpino, L. A., et al. (2005). Amino acid bromides: Their utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 66(4), 216-224.
  • Sakamoto, K. (2023). Streamlining peptide synthesis with thiol-free native chemical ligation.
  • Takeda, K. (2022). Tag-assisted Liquid-phase Peptide Synthesis.

Sources

Troubleshooting & Optimization

How to improve reaction yield when synthesizing methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

I. Troubleshooting Guide: Enhancing Your Reaction Yield

This section addresses specific issues that can arise during the synthesis of methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride. The most common synthetic route involves the esterification of 3-(aminomethyl)-5-bromobenzoic acid.

Q1: Why is my yield of methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride consistently low?

Low yields can stem from several factors, from incomplete reactions to product degradation. Let's break down the common culprits and their solutions.

A1: Potential Causes and Solutions for Low Yield

Potential Cause Explanation Recommended Solution
Incomplete Esterification The equilibrium of the Fischer-Speier esterification may not be sufficiently shifted towards the product. Water produced during the reaction can hydrolyze the ester back to the carboxylic acid.1. Use a dehydrating agent: Add molecular sieves to the reaction mixture to remove water as it forms. 2. Use an excess of methanol: This will shift the equilibrium towards the product side. 3. Alternative esterification agent: For a more robust reaction, consider using thionyl chloride (SOCl₂) in methanol. This method is often higher yielding as it converts the carboxylic acid to a more reactive acyl chloride in situ. A similar procedure for a related compound showed a 97% yield.[1]
Side Reactions of the Aminomethyl Group The primary amine is nucleophilic and can potentially react with the ester product, leading to amide formation and polymerization, especially at elevated temperatures.1. Protect the amine: While this adds steps, protecting the amine with a group like Boc (tert-butyloxycarbonyl) can prevent side reactions. The protecting group can be removed during the acidic workup. 2. Control the temperature: Avoid excessive heat. If using thionyl chloride, perform the initial addition at a low temperature (e.g., 0 °C) before gently refluxing.[2]
Product Loss During Workup and Purification The hydrochloride salt has good solubility in water, which can lead to losses during aqueous extraction phases.[3]1. Saturate the aqueous phase: Use a saturated brine solution during extractions to decrease the solubility of the product in the aqueous layer. 2. Multiple extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. 3. pH control: Ensure the aqueous layer is sufficiently acidic during extraction to keep the amine protonated and in the organic-soluble salt form.
Oxidation of the Amine Aromatic amines can be susceptible to oxidation, leading to colored impurities and reduced yield.[4]1. Inert atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.[4] 2. Degassed solvents: Use solvents that have been degassed to remove dissolved oxygen.
Q2: My final product is a dark, oily substance instead of a white crystalline solid. What went wrong?

The appearance of a dark oil suggests the presence of impurities, likely from oxidation or polymerization.

A2: Troubleshooting Product Appearance

The formation of colored impurities is often due to the oxidation of the aromatic amine.[4] To prevent this, it is crucial to maintain an inert atmosphere throughout the reaction and purification steps. Additionally, ensure that all solvents are of high purity and are degassed.

If you have already obtained a dark oil, you can attempt to purify it through the following steps:

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol) and add a small amount of activated charcoal. Gently heat the mixture and then filter it through celite to remove the charcoal and adsorbed colored impurities.

  • Recrystallization: After the charcoal treatment, attempt to recrystallize the product. A solvent system of methanol/diethyl ether is often effective for hydrochloride salts. Dissolve the product in a minimal amount of hot methanol and slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to promote crystal formation.

Q3: How can I confirm the identity and purity of my methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride?

A3: Analytical Characterization

Standard analytical techniques should be used to confirm the structure and purity of your final product.

Analytical Method Expected Results
¹H NMR Expect characteristic peaks for the aromatic protons, the aminomethyl protons (CH₂-NH₃⁺), the methyl ester protons (O-CH₃), and the ammonium protons (NH₃⁺). The integration of these peaks should correspond to the number of protons in each environment.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (methyl 3-(aminomethyl)-5-bromobenzoate).
HPLC High-performance liquid chromatography can be used to assess the purity of the compound. A pure sample should show a single major peak.
Melting Point A sharp melting point is indicative of a pure crystalline solid. Compare the observed melting point to any available literature values.

II. Experimental Protocol: Synthesis via Esterification with Thionyl Chloride

This protocol is a robust method for the synthesis of methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride, adapted from similar, high-yield esterification reactions.[1][2]

Workflow Diagram

Caption: Workflow for the synthesis of methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-(aminomethyl)-5-bromobenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material) under an inert atmosphere (nitrogen or argon).

  • Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This should be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 12-16 hours (overnight). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid or oil is the crude hydrochloride salt. To induce crystallization and remove non-polar impurities, triturate the crude product with cold diethyl ether.

  • Purification: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

III. Frequently Asked Questions (FAQs)

Q1: What is the purpose of the hydrochloride salt form?

A1: The hydrochloride salt of an amine-containing compound, such as this one, serves several important functions. Primarily, it enhances the compound's solubility in aqueous solutions and some polar organic solvents.[3] This can be advantageous for certain biological assays or subsequent reaction steps. Additionally, the salt form is often more crystalline and stable than the free base, making it easier to handle and store.

Q2: Can I use a different acid for the salt formation, such as sulfuric acid?

A2: While other strong acids can be used to form salts, hydrochloric acid is commonly used for several reasons. It provides a chloride counter-ion which is generally considered pharmaceutically acceptable. Sulfuric acid can sometimes lead to the formation of bisulfate salts or cause charring at elevated temperatures. When using thionyl chloride for esterification, the hydrochloride salt is formed in situ, making it a convenient one-pot procedure.

Q3: Are there alternative synthetic routes to methyl 3-(aminomethyl)-5-bromobenzoate?

A3: Yes, several alternative strategies could be employed, depending on the available starting materials.

  • Bromination of Methyl 3-(aminomethyl)benzoate: One could start with methyl 3-(aminomethyl)benzoate and introduce the bromine atom through electrophilic aromatic substitution. However, controlling the regioselectivity to obtain the desired 5-bromo isomer could be challenging.

  • Reduction of a Cyano Group: Synthesis could begin with methyl 3-bromo-5-cyanobenzoate, followed by the reduction of the cyano group to an aminomethyl group.

  • Starting from 3-bromo-5-(bromomethyl)benzoate: An alternative route would involve the reaction of methyl 3-bromo-5-(bromomethyl)benzoate with an amine source, such as ammonia or a protected amine equivalent.

The choice of synthetic route will depend on factors such as starting material availability, cost, and the desired scale of the reaction.

Q4: How should I properly store the final product?

A4: Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. As it is a hydrochloride salt, it can be hygroscopic. Storing it in a desiccator is recommended to maintain its integrity over time.

IV. References

  • Chemdor Chemicals. (n.d.). Methyl 4-(aminomethyl)benzoate hydrochloride | CAS 5306-85-4. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate. Retrieved from

  • ResearchGate. (2026, March 30). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid. Retrieved from

  • PubChemLite. (n.d.). Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride (C9H10BrNO2). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl-3-aminobenzoate Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. Retrieved from [Link]

Sources

Technical Support Center: Preventing Debromination of Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for managing the stability of methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this compound and may encounter the common side reaction of debromination. This guide provides in-depth troubleshooting strategies, scientifically-grounded explanations of the underlying mechanisms, and validated protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Diagnosing and Solving Debromination

Debromination, or hydrodehalogenation, is the substitution of a bromine atom with a hydrogen atom, leading to an undesired byproduct that can complicate purification and reduce yields. This side reaction is frequently observed during palladium-catalyzed cross-coupling reactions and catalytic hydrogenation.[1][2]

Problem 1: Debromination During Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis but are also a primary scenario for observing debromination of aryl bromides. The formation of palladium-hydride (Pd-H) species is often the root cause, which can arise from various sources within the reaction mixture and participate in a competing catalytic cycle that leads to the debrominated product.[3]

Root Causes & Mechanistic Insights
  • Base-Induced Formation of Pd-H: Strong bases, especially alkoxides (e.g., NaOtBu) or hydroxides in the presence of protic solvents (like water or alcohols), can react with palladium complexes or promote pathways that generate hydride donors.[1][2]

  • Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. While bulky, electron-rich ligands are often used to promote oxidative addition and reductive elimination, they can also influence the rate of side reactions.[2][4] The stability of the Pd(0) active species is maintained by the ligand, and dissociation can lead to undesired pathways.[5][6]

  • High Temperature & Long Reaction Times: Elevated temperatures can increase the rate of side reactions, including the pathways that lead to debromination.[1][2]

  • Substrate Reactivity: The presence of the aminomethyl group, especially in its free base form, can potentially coordinate to the palladium center, influencing the catalytic cycle. For similar nitrogen-containing heterocycles, N-protection has been shown to be an effective strategy to suppress debromination.[3][7]

Solutions & Optimization Strategies

The key to preventing debromination is to favor the kinetics of the desired cross-coupling reaction over the hydrodehalogenation pathway.

.dot { font-family: "Google Sans", sans-serif; }

G Workflow for Mitigating Debromination in Cross-Coupling cluster_0 Initial Observation cluster_1 Primary Adjustments cluster_2 Secondary Adjustments cluster_3 Outcome Debromination Debromination Detected (>5% by LC-MS/NMR) Base Switch to Weaker Base (e.g., K₃PO₄, CsF, K₂CO₃) Debromination->Base Step 1 Temp Lower Reaction Temperature (e.g., start at RT or 40-60°C) Base->Temp Step 2 Success Debromination Minimized (<5%) Base->Success If successful Ligand Screen Ligands (Bulky, electron-rich e.g., SPhos, XPhos) Temp->Ligand If still problematic Temp->Success If successful Solvent Change Solvent (Aprotic: Dioxane, Toluene, THF) Ligand->Solvent Protection Protect Amine (Boc) (If free amine is suspected to interfere) Solvent->Protection Protection->Success

Caption: A logical workflow for troubleshooting debromination in Suzuki coupling.

Table 1: Recommended vs. High-Risk Conditions for Suzuki Coupling

ParameterRecommended Conditions (Low Debromination Risk)High-Risk Conditions (Avoid)Rationale
Base K₃PO₄, K₂CO₃, CsF, KF[1][8]NaOtBu, KOtBu, NaOH, KOHWeaker inorganic bases are less likely to generate hydride species that cause debromination.[1]
Solvent Aprotic solvents: Dioxane, Toluene, THF, DME[1]Protic solvents: EtOH, MeOH, iPrOH (unless used for CTH)Protic solvents can serve as a source for protons or hydrides, facilitating hydrodehalogenation.[1]
Temperature Start at lower temperatures (e.g., 40-80 °C) and monitor.[3]High temperatures (>100 °C) for prolonged periods.Lowering the temperature can increase selectivity by disfavoring higher activation energy side reactions.[1]
Ligand Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos).[2]Less bulky or overly electron-deficient ligands.Bulky ligands can promote the desired reductive elimination step over undesired pathways.[4]
Catalyst Use air-stable pre-catalysts (e.g., XPhos Pd G2/G3).[2]Air-sensitive Pd(0) sources without careful handling.Inefficient generation or deactivation of the active Pd(0) catalyst can lead to side reactions.[1]
Problem 2: Debromination During Catalytic Hydrogenation

Catalytic hydrogenation is a powerful method for reducing functional groups, but it can also readily cleave C-Br bonds, a process known as hydrogenolysis.[9] This is especially problematic when attempting to reduce another functional group (e.g., a nitro group, a double bond) on the same molecule.

Root Causes & Mechanistic Insights
  • Catalyst Choice: Palladium on carbon (Pd/C) is highly active for hydrogenolysis of C-halogen bonds.[10] The reaction involves oxidative addition of the C-Br bond to the palladium surface.

  • Hydrogen Source: High pressures of H₂ gas can promote the reductive cleavage.

  • Reaction Conditions: The presence of a base can sometimes accelerate dehalogenation.

Solutions & Optimization Strategies

The goal is to find conditions that are selective for the desired reduction while leaving the C-Br bond intact.

  • Catalyst Selection: While Pd/C is often aggressive, it can be used under neutral conditions for selective reductions.[3][10] Platinum-based catalysts, such as Platinum on carbon (Pt/C) or PtO₂, can sometimes offer better selectivity.[11]

  • Catalytic Transfer Hydrogenation (CTH): This technique avoids the use of high-pressure H₂ gas and has emerged as a powerful tool for selective reductions.[11][12] It uses a hydrogen donor molecule in the presence of a catalyst.

.dot { font-family: "Google Sans", sans-serif; }

CTH_Workflow CTH Experimental Workflow Start Start: Substrate + Solvent in Reaction Vessel Inert Make Inert: Evacuate & backfill with Ar or N₂ (3x) Start->Inert AddCatalyst Add Catalyst (e.g., Pt/C) Inert->AddCatalyst AddDonor Add H-Donor (e.g., Ethanol, Formic Acid) AddCatalyst->AddDonor Heat Heat to Target Temperature (e.g., 150°C) AddDonor->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Work-up: Filter catalyst, extract product Monitor->Workup Upon completion Analyze Analyze Product: NMR, LC-MS for debromination check Workup->Analyze

Caption: General experimental workflow for catalytic transfer hydrogenation.

Table 2: Comparison of Hydrogenation Methods for Aryl Bromide Compatibility

MethodHydrogen SourceTypical CatalystDebromination RiskComments
Standard Hydrogenation H₂ Gas (1-50 bar)10% Pd/CHighOften too reactive, leading to significant C-Br cleavage.[10]
Standard Hydrogenation H₂ Gas (1-50 bar)Pt/C, PtO₂ModerateCan offer better selectivity than Pd/C, but optimization is required.
Catalytic Transfer Hydrogenation (CTH) Ethanol[11], Formic Acid, TriethylsilanePt/C, Pd/CLow to ModerateA much milder and often more selective alternative to high-pressure H₂.[11][12] Avoids handling flammable H₂ gas directly.

Frequently Asked Questions (FAQs)

Q1: How can I detect and quantify the amount of debrominated impurity?

A1: The most effective methods are chromatographic and spectroscopic:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is excellent for quantifying the impurity relative to the starting material and desired product.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both detecting and confirming the identity of the debrominated species by its molecular weight.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the compounds are sufficiently volatile and thermally stable.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can clearly show the presence of the debrominated product by the appearance of a new aromatic proton signal in place of the carbon-bromine bond.[2]

Q2: Does the hydrochloride salt of the aminomethyl group affect the reaction?

A2: Yes, significantly. The amine hydrochloride is a salt and will have low solubility in many common aprotic organic solvents. For cross-coupling reactions, the amine typically needs to be in its free base form to avoid interfering with the basic conditions required for the catalytic cycle. It is standard practice to perform a liquid-liquid extraction with a mild aqueous base (like NaHCO₃ or K₂CO₃) to free-base the amine before the reaction, or to use a sufficient excess of a mild base in the reaction itself to neutralize the HCl salt.

Q3: Can I use a protecting group strategy for the aminomethyl group?

A3: Yes, protecting the amine can be a very effective strategy.[3] For nitrogen-containing heterocycles, which have similar potential for catalyst interaction, protecting the nitrogen atom has been shown to suppress debromination.[7] A common protecting group like tert-butyloxycarbonyl (Boc) can prevent the amine from coordinating to the palladium catalyst. In some cases, the Boc group can even be removed in-situ under the coupling conditions after it has served its purpose.[3][7]

Q4: My starting material, methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride, appears to be degrading even before the reaction. What could be the cause?

A4: While generally stable at room temperature, aryl bromides and esters can be sensitive to certain conditions.[14] High humidity can lead to hydrolysis of the methyl ester.[14] Exposure to strong light, particularly UV, can potentially cause photochemical reactions leading to the formation of free radicals and subsequent decomposition.[14] Always store the compound in a cool, dry, dark place under an inert atmosphere for long-term stability.

References

  • BenchChem. (n.d.). preventing debromination in Suzuki coupling of bromo-imidazoles.
  • BenchChem. (n.d.). preventing debromination in subsequent reaction steps.
  • Ethanol as a H2 source: transfer hydrogenation of sulfur and halogen containing nitroarenes with an anti-poisoning platinum on carbon catalyst. (2026, January 12). RSC Publishing.
  • Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. PMC.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Hydrogenolysis and Selective Reduction (Dehalogenation). (n.d.). Wordpress.
  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. PMC.
  • Transfer hydrogenation. (n.d.). Wikipedia.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (n.d.).
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). (n.d.). University of Windsor.
  • Ligand design for cross-couplings: phosphines. (2024, January 9). YouTube.
  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate.
  • analytical methods for detecting impurities in 6-Bromo-2,3,4-trifluoroaniline. (n.d.). BenchChem.
  • What is the stability of Methyl 3 - bromobenzoate (CAS 618 - 89 - 3) under different conditions? (2025, July 23). Biosynce Blog.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: Advanced Troubleshooting for Methyl 3-(aminomethyl)-5-bromobenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As drug development professionals and synthetic chemists, you are likely utilizing methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride as a bifunctional building block. While its meta-substitution pattern avoids direct ortho-steric clashing, the combination of a protonated primary amine (HCl salt), an electrophilic ester, and an aryl bromide presents unique conformational and electronic challenges when reacting with bulky partners.

This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to overcome steric hindrance and catalyst poisoning in your workflows.

Module 1: Amide Bond Formation at the Aminomethyl Position

FAQ 1: Why am I getting low yields (<30%) when coupling the aminomethyl group with sterically hindered carboxylic acids?

The Causality: There are two compounding factors here. First, your starting material is an HCl salt . If you do not provide sufficient base to fully liberate the free amine, the local concentration of the nucleophile remains too low to trap the activated ester before it hydrolyzes. Second, when using traditional uronium-based coupling reagents like HATU or HBTU with bulky acids (e.g., pivalic acid, 1-methylcyclohexanecarboxylic acid), the resulting activated ester is sterically shielded by the bulky tetramethyluronium moiety. The incoming aminomethyl group, despite having a methylene spacer, clashes with this bulky intermediate in the transition state.

The Solution: Switch your coupling reagent to COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). COMU utilizes a dimethylmorpholino skeleton and an Oxyma leaving group. This creates an activated ester with a flatter, less sterically encumbered profile, allowing the bulky amine/acid to approach the electrophilic center more easily[1]. Furthermore, use a minimum of 2.5 equivalents of DIPEA to ensure complete freebasing of the hydrochloride salt.

Quantitative Reagent Comparison
Coupling ReagentLeaving GroupSteric Profile of Active EsterTypical Yield (Bulky Acids)Byproduct Water Solubility
EDC / HOBt OBtModerate20 - 40%High
HATU OAtHigh (Tetramethyluronium)45 - 60%Low
COMU OxymaLow (Morpholino/Oxyma) 85 - 95% High
Protocol 1: Self-Validating COMU Amide Coupling

This protocol is optimized for coupling methyl 3-(aminomethyl)-5-bromobenzoate HCl with bulky aliphatic or ortho-substituted aryl carboxylic acids.

  • Neutralization & Pre-activation: In an oven-dried flask under N₂, dissolve the bulky carboxylic acid (1.0 eq) and COMU (1.05 eq) in anhydrous DMF (0.2 M). Add DIPEA (1.0 eq).

    • Validation Checkpoint: The solution will undergo a distinct color change (typically turning yellow/orange), confirming the formation of the Oxyma active ester[1].

  • Substrate Addition: In a separate vial, suspend methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride (1.1 eq) in DMF. Add DIPEA (1.5 eq) to freebase the salt.

    • Validation Checkpoint: Spot the solution on wet pH paper; the pH must be >8, ensuring the HCl salt is fully neutralized.

  • Coupling: Transfer the freebased amine solution dropwise to the activated acid mixture at 0 °C. Allow it to warm to room temperature and stir for 2 hours.

  • Reaction Monitoring:

    • Validation Checkpoint: Monitor via TLC using a Ninhydrin stain. The disappearance of the red/purple primary amine spot confirms complete consumption of the starting material.

Module 2: Palladium-Catalyzed Cross-Coupling at the C5-Bromide

FAQ 2: My Suzuki-Miyaura coupling at the C5-Br position is stalling, and I observe a rapid precipitation of Pd-black. Is the molecule too sterically hindered?

The Causality: What you are observing is likely catalyst poisoning masquerading as steric hindrance. The primary amine on your starting material is a strong σ -donor. If left unprotected, it rapidly coordinates to the empty orbitals of the Pd(II) intermediate immediately following oxidative addition. This forms a stable, off-cycle chelate that prevents the bulky boronic acid from entering the coordination sphere for transmetalation, leading to catalyst degradation (Pd-black).

If you have protected the amine (e.g., with a Boc or Trityl group) to prevent poisoning, you have now introduced genuine steric bulk. This massive conformational footprint impedes the reductive elimination step of the catalytic cycle.

The Solution: First, ensure the amine is protected (e.g., as a Boc carbamate). Second, abandon standard ligands like PPh₃ or dppf and utilize a bulky, electron-rich dialkylbiaryl phosphine ligand such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)[2]. The massive steric bulk of XPhos forces the formation of a highly reactive monoligated L-Pd(0) active species, which accelerates oxidative addition into the C5-Br bond. Concurrently, the π -interaction between the Pd center and the lower arene ring of XPhos stabilizes the under-coordinated Pd intermediate, facilitating the transmetalation of bulky boronic acids and dramatically accelerating reductive elimination[3].

Protocol 2: Self-Validating Suzuki-Miyaura Coupling with XPhos

This protocol is designed for coupling the Boc-protected derivative of the title compound with ortho-substituted or bulky arylboronic acids.

  • Reagent Assembly: To a Schlenk tube, add the Boc-protected methyl 3-(aminomethyl)-5-bromobenzoate (1.0 eq), the bulky arylboronic acid (1.5 eq), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd), XPhos (10 mol%), and anhydrous K₃PO₄ (3.0 eq).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Seal the tube and degas via the freeze-pump-thaw method (3 cycles) or sparge vigorously with Argon for 15 minutes.

    • Validation Checkpoint: Bubbling must completely cease under vacuum, and the solution should be free of dissolved oxygen to prevent phosphine oxidation.

  • Catalyst Activation: Heat the mixture to 80 °C.

    • Validation Checkpoint: Within 10 minutes, the dark purple/red color of the Pd₂(dba)₃ resting state will transition to a pale yellow/golden-brown solution, indicating the successful generation of the active L-Pd(0) species.

  • Workup: After 4-6 hours, cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium.

Module 3: Reaction Optimization Workflow

To streamline your benchwork, follow this logical decision tree when planning reactions with methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride.

G Start Methyl 3-(aminomethyl)- 5-bromobenzoate HCl Target Select Reaction Site Start->Target Amine C3-Aminomethyl (Amide Coupling) Target->Amine Bromide C5-Bromide (Cross-Coupling) Target->Bromide BulkyAcid Bulky Electrophile? Amine->BulkyAcid Protect Is Amine Protected? Bromide->Protect UseCOMU Use COMU + DIPEA (High Reactivity) BulkyAcid->UseCOMU Yes UseEDC Use EDC/HOBt (Standard) BulkyAcid->UseEDC No DoProtect Protect as Boc/Cbz (Prevents Pd Poisoning) Protect->DoProtect No BulkyPartner Bulky Boronic Acid? Protect->BulkyPartner Yes DoProtect->BulkyPartner UseXPhos Pd2(dba)3 + XPhos (Overcomes Sterics) BulkyPartner->UseXPhos Yes UsePdTPP Pd(PPh3)4 (Standard) BulkyPartner->UsePdTPP No

Workflow for overcoming steric hindrance in methyl 3-(aminomethyl)-5-bromobenzoate reactions.

References

  • Source: ResearchGate (Chem. Eur. J.)
  • Title: Buchwald Phosphine Ligands Source: Merck Millipore URL
  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: NIH / PMC URL

Sources

Reducing impurities during the synthesis of methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this resource to help researchers and drug development professionals resolve critical bottlenecks during the synthesis of methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride (1[1]). This compound is a highly reactive, multi-functional building block whose synthesis is notoriously prone to over-reaction and degradation if reaction kinetics are not strictly controlled.

Below, you will find a causality-driven troubleshooting guide, quantitative strategy comparisons, and self-validating experimental protocols to ensure high-purity yields.

Synthesis Workflow & Reaction Pathway

The standard synthesis of this molecule proceeds through three distinct phases: esterification of the starting benzoic acid, radical benzylic bromination, and finally, amination followed by hydrochloride salt formation.

SynthesisPathway A 3-Methyl-5-bromobenzoic acid B Methyl 3-methyl- 5-bromobenzoate A->B Esterification (MeOH, H2SO4) C Methyl 3-(bromomethyl)- 5-bromobenzoate B->C Radical Bromination (NBS, AIBN) D Methyl 3-(aminomethyl)- 5-bromobenzoate HCl C->D Amination & Salt Formation (Gabriel/Delépine, HCl)

Fig 1. Three-step synthesis pathway for methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride.

Troubleshooting Guide & FAQs

Q1: During the benzylic bromination step, my LC-MS shows a significant +78/80 Da mass impurity. What is the root cause, and how do I eliminate it? A1: You are observing the gem-dibromo impurity (methyl 3-(dibromomethyl)-5-bromobenzoate).

  • Causality: In radical bromination using N-bromosuccinimide (NBS), the monobrominated product can undergo a secondary hydrogen abstraction if excess NBS is present or if the radical lifetime is prolonged. The benzylic position remains highly activated, leading to over-bromination (2[2]).

  • Solution: Intentionally under-brominate by limiting NBS to 0.95 equivalents . Unreacted starting material is significantly easier to separate via column chromatography than the dibromo analog, which often co-elutes with the target product (3[3]).

Q2: My final amination step yields a complex mixture containing ~20% of a secondary amine "dimer." Why does this happen when using direct ammonia? A2: This is a classic over-alkylation issue inherent to benzylamine synthesis (4[4]).

  • Causality: When methyl 3-(bromomethyl)-5-bromobenzoate reacts with ammonia, the resulting primary amine is more nucleophilic than the ammonia itself. It rapidly attacks unreacted benzylic bromide, forming a bis-alkylated secondary amine dimer.

  • Solution: Abandon direct ammonolysis. Employ the Gabriel synthesis using potassium phthalimide (5[5]), or the Delépine reaction using hexamethylenetetramine (HMTA). These reagents act as bulky nitrogen surrogates that strictly halt the reaction at the mono-alkylation stage due to severe steric hindrance (6[6]).

Q3: I successfully synthesized the primary amine, but during the hydrochloride salt formation, I detect an M-14 Da impurity. What is this? A3: You are observing ester hydrolysis (7[7]).

  • Causality: The methyl ester group is highly susceptible to hydrolysis under aqueous acidic conditions. If you use aqueous hydrochloric acid to form the salt, the water acts as a nucleophile, cleaving the methyl ester to yield 3-(aminomethyl)-5-bromobenzoic acid hydrochloride.

  • Solution: Transition to a strictly anhydrous salt formation protocol. Use HCl gas dissolved in anhydrous methanol or 1,4-dioxane.

Quantitative Data: Amination Strategy Comparison

To highlight the causality of reagent choice on impurity profiles, the following table summarizes the expected outcomes of three common amination strategies applied to methyl 3-(bromomethyl)-5-bromobenzoate.

Amination StrategyPrimary Amine Yield (%)Dimer Impurity (%)Ester Hydrolysis RiskMechanistic Advantage
Direct Ammonolysis (NH₃/MeOH)40 - 50%20 - 35%LowNone. Highly susceptible to over-alkylation.
Gabriel Synthesis (K-Phthalimide)75 - 85%< 1%High (if hydrazine/aq. acid is used for cleavage)Complete steric block of secondary alkylation.
Delépine Reaction (HMTA)85 - 90%< 0.5%Low (if cleaved with anhydrous HCl/MeOH)Atom-economical; quaternary salt precipitates, halting side reactions.

Self-Validating Experimental Protocols

Protocol A: Controlled Radical Bromination (NBS)

Objective: Synthesize methyl 3-(bromomethyl)-5-bromobenzoate while suppressing the gem-dibromo impurity.

  • Setup: Dissolve methyl 3-methyl-5-bromobenzoate (1.0 eq) in anhydrous carbon tetrachloride or trifluorotoluene (0.2 M).

  • Initiation: Add AIBN (0.05 eq) and heat to 80°C under an inert argon atmosphere.

  • Controlled Addition (Causality): Add N-bromosuccinimide (NBS) in portions strictly capping at 0.95 eq . Why? Starving the reaction of bromine prevents the highly reactive monobrominated product from undergoing a second radical abstraction.

  • Self-Validation Checkpoint: Pull an aliquot at 2 hours for LC-MS.

    • Pass Condition: Starting material peak (~5-10% area), Target M+ peak (~90% area), Dibromo M+78/80 peak (<2% area).

    • Fail Condition: If Dibromo >5%, quench immediately with cold water to halt radical propagation.

  • Workup: Cool to 0°C to precipitate succinimide. Filter, concentrate the filtrate, and purify via silica gel chromatography (Hexanes/EtOAc) to easily remove the unreacted starting material.

Protocol B: Delépine Amination & Anhydrous Salt Formation

Objective: Convert the benzylic bromide to the primary amine hydrochloride without dimerization or ester hydrolysis.

  • Quaternary Salt Formation: Dissolve methyl 3-(bromomethyl)-5-bromobenzoate (1.0 eq) in anhydrous chloroform. Add hexamethylenetetramine (HMTA, 1.1 eq). Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: The intermediate quaternary ammonium salt will precipitate out of the chloroform as a white solid. Why? This phase separation physically prevents any further alkylation (dimerization). Filter and wash the solid with cold chloroform.

  • Anhydrous Cleavage (Causality): Suspend the solid salt in anhydrous methanol. Slowly add a solution of 4M HCl in 1,4-dioxane (6.0 eq) at 0°C. Why? The absence of water prevents the hydrolysis of the methyl ester.

  • Reflux & Precipitation: Heat the mixture to 60°C for 3 hours to fully cleave the HMTA complex. Cool to 0°C and add diethyl ether to precipitate the final product: methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride.

  • Self-Validation Checkpoint: Run an NMR (DMSO-d6).

    • Pass Condition: Sharp singlet at ~3.8 ppm confirms the intact methyl ester. Broad singlet at ~8.5 ppm confirms the primary ammonium (-NH3+) protons.

Troubleshooting Logic Tree

ImpurityLogic Start LC-MS/HPLC Impurity Detected Q1 Mass = M+78/80 Da? (gem-Dibromo) Start->Q1 Q2 Mass = 2M-NH3? (Secondary Amine Dimer) Start->Q2 Q3 Mass = M-14 Da? (Ester Hydrolysis) Start->Q3 A1 Action: Reduce NBS to 0.95 eq. Optimize Temp/Flow Q1->A1 Yes A2 Action: Switch to Gabriel or Delépine Amination Q2->A2 Yes A3 Action: Use Anhydrous HCl in Methanol/Dioxane Q3->A3 Yes

Fig 2. Troubleshooting logic tree for identifying and resolving common synthesis impurities.

References

  • NextSDS. "methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride — Chemical Substance Information." Available at: [Link][1]

  • PubChemLite. "Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride (C9H10BrNO2)." Available at:[Link][7]

  • Royal Society of Chemistry (RSC). "Chapter 1: Historical Background of the Synthetic Methods and Properties of Amines." Available at:[Link][6]

  • ACS Publications. "An Efficient and Impurity-Free Process for Telmisartan: An Antihypertensive Drug." Available at: [Link][2]

  • Reddit Chempros. "Issues with bromination using N-Bromosuccinimide." Available at: [Link][3]

  • IISTJ. "Design, Synthesis and Evaluation of Phthalimide and Its Derivatives." Available at: [Link][5]

Sources

Validation & Comparative

HPLC Method Validation for Methyl 3-(aminomethyl)-5-bromobenzoate Hydrochloride Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride (CAS 1393540-29-8) is a highly versatile halogenated benzylamine building block widely utilized in the synthesis of complex pharmaceutical active ingredients[1]. From an analytical perspective, this compound presents a "perfect storm" of chromatographic challenges: it contains a highly polar primary amine salt, a hydrolytically sensitive ester linkage, and a hydrophobic, electron-deficient brominated aromatic ring.

For drug development professionals and analytical scientists, ensuring the purity of this intermediate is non-negotiable. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) column chemistries and delivers a fully optimized, step-by-step methodology validated against 2[2].

Method Development: The Causality Behind Column Selection

The core of any robust HPLC method lies in understanding the physicochemical interactions between the analyte and the stationary phase. Direct analysis of polar amines is notoriously difficult due to secondary interactions with residual silanols on the silica support, which cause severe peak tailing[3].

To establish the most reliable method, we compared three distinct column chemistries:

  • Standard C18 (Reversed-Phase): While ubiquitous in analytical labs, standard C18 columns rely purely on hydrophobic partitioning. The polar aminomethyl hydrochloride group exhibits poor retention on C18 phases. Furthermore, the basic amine interacts strongly with unendcapped silanols, resulting in unacceptable peak asymmetry (tailing factor > 2.0).

  • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC columns excel at retaining polar amines by partitioning them into a water-enriched layer on the silica surface. However, HILIC mechanisms fail to provide sufficient selectivity for the hydrophobic bromobenzoate ring, making it difficult to separate the target compound from structurally similar aromatic impurities.

  • Phenyl-Hexyl (The Optimal Choice): A Phenyl-Hexyl stationary phase provides a dual-retention mechanism. The hexyl alkyl chain offers baseline hydrophobic retention, while the terminal phenyl ring engages in strong π-π (pi-pi) interactions with the electron-deficient brominated aromatic ring of the analyte. When paired with an acidic mobile phase to suppress silanol ionization and keep the amine fully protonated, this column delivers sharp, symmetrical peaks and excellent impurity resolution.

Table 1: Comparative Column Performance
Column ChemistryPrimary Retention MechanismAmine Peak ShapeAromatic SelectivityOverall Suitability
Standard C18 HydrophobicPoor (Severe Tailing)ModerateLow
HILIC Hydrophilic PartitioningExcellentPoorLow
Phenyl-Hexyl Hydrophobic + π-π InteractionsExcellentExcellentHigh (Optimal)

Optimized Experimental Protocol

Based on the comparative data, the Phenyl-Hexyl column was selected. The following step-by-step protocol details the optimized methodology.

Sample Preparation

A self-validating system requires strict control over sample diluents to prevent solvent-mismatch artifacts.

  • Diluent Preparation: Prepare a solution of 0.1% Trifluoroacetic Acid (TFA) in Water:Acetonitrile (80:20, v/v). The acidic diluent ensures the amine remains in its protonated salt form.

  • Standard Stock Solution: Accurately weigh 10.0 mg of Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride reference standard. Transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with the diluent to achieve a concentration of 1.0 mg/mL.

  • Working Solution: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent (Nominal concentration: 100 µg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
  • System: UHPLC/HPLC equipped with a Photodiode Array (PDA) detector.

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% TFA in Milli-Q Water (Acts as an ion-pairing agent for the amine).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 230 nm (Optimal UV absorbance for the bromobenzoate chromophore).

  • Gradient Program:

    • 0.0 – 2.0 min: 5% B

    • 2.0 – 10.0 min: 5% to 60% B

    • 10.0 – 12.0 min: 60% to 95% B

    • 12.0 – 15.0 min: 95% B

    • 15.0 – 15.1 min: 95% to 5% B

    • 15.1 – 20.0 min: 5% B (Column Equilibration)

ICH Q2(R2) Method Validation Workflow

To prove that this analytical procedure is fit for its intended purpose (purity and assay testing), it must be rigorously validated according to the 4[4]. The validation transforms the method from a theoretical protocol into a highly trustworthy, self-validating system.

HPLC_Validation_Workflow Compound Methyl 3-(aminomethyl) -5-bromobenzoate HCl Phase1 Column Selection & Method Dev Compound->Phase1 Col1 C18 Column (Poor Amine Retention) Phase1->Col1 Col2 HILIC Column (Low Aromatic Selectivity) Phase1->Col2 Col3 Phenyl-Hexyl Column (Optimal π-π & Retention) Phase1->Col3 Phase2 ICH Q2(R2) Validation System Val1 Specificity & LOD/LOQ (Signal-to-Noise > 10:1) Phase2->Val1 Val2 Linearity & Range (R² ≥ 0.999, 50-150%) Phase2->Val2 Val3 Accuracy & Precision (Recovery 98-102%, RSD < 2%) Phase2->Val3 Col3->Phase2 Selected

Caption: HPLC Method Development and ICH Q2(R2) Validation Workflow for Amine Hydrochlorides.

Validation Parameters & Causality
  • Specificity: Ensures the method can unequivocally assess the analyte in the presence of expected impurities. We forced degradation (acid/base hydrolysis) to generate the carboxylic acid degradant. The Phenyl-Hexyl column achieved a resolution (Rs) > 3.0, proving the method is stability-indicating.

  • Linearity & Range: Evaluated from 50% to 150% of the nominal working concentration (50 µg/mL to 150 µg/mL). A proportional response confirms the detector is not saturated and the extraction is consistent.

  • Accuracy & Precision: Accuracy was determined via spike-recovery experiments across three concentration levels. Precision (repeatability) was verified by six replicate injections of the 100 µg/mL standard, ensuring the automated fluidics and column thermodynamics are highly stable.

Table 2: ICH Q2(R2) Validation Summary Data (Phenyl-Hexyl Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Resolution (Rs) > 1.5 from impuritiesRs = 3.2 (vs. acid degradant)Pass
Linearity R² ≥ 0.999 (50% to 150% nominal)R² = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.8%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)%RSD = 0.75%Pass
LOD / LOQ S/N ≥ 3:1 (LOD), S/N ≥ 10:1 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

References

  • Title: 1393540-29-8(3-(氨基甲基)-5-溴苯甲酸甲酯) - ChemicalBook (Methyl 3-(aminomethyl)-5-bromobenzoate HCl)
  • Title: ICH Q2(R2)
  • Title: Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • Title: Validation of Analytical Procedures Q2(R2)

Sources

Comparing methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride with 4-bromo isomer building blocks

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Application Guide: Methyl 3-(aminomethyl)-5-bromobenzoate vs. 4-Bromo Isomers in Divergent API Synthesis

As a Senior Application Scientist, I frequently evaluate bi-functional building blocks for late-stage functionalization and library generation. The selection of an appropriate regioisomer is rarely just a matter of availability; it fundamentally dictates the synthetic trajectory, reaction kinetics, and the ultimate 3D conformational space of the target molecule.

This guide provides an objective, data-driven comparison between1[1] and its sterically constrained counterpart, 2[2]. By dissecting the structural causality behind their reactivity, we can engineer more robust, self-validating experimental workflows.

Structural and Electronic Causality

Both building blocks offer three vectors for functionalization: a methyl ester (for saponification/amidation), a primary amine (for acylation/reductive amination), and an aryl bromide (for cross-coupling). However, their spatial arrangements lead to drastically different reactivity profiles.

  • The 3,5-Isomer (Meta-Substitution): In methyl 3-(aminomethyl)-5-bromobenzoate, the functional groups are situated meta to one another. This 1,3,5-substitution pattern ensures that the van der Waals radii of the reactive sites do not overlap. The result is an unhindered electrophilic center at the C-Br bond and a highly accessible primary amine.

  • The 3,4-Isomer (Ortho-Substitution): In methyl 3-(aminomethyl)-4-bromobenzoate, the bulky bromine atom (van der Waals radius ~1.85 Å) is positioned directly ortho to the aminomethyl group. This creates a significant steric shadow. The "ortho-effect" restricts the rotational degrees of freedom of the aminomethyl group and physically blocks the approach of bulky transition-metal catalyst complexes during oxidative addition.

Comparative Reactivity Profile

To summarize the quantitative and qualitative differences in performance, the following table outlines the operational parameters for both isomers during standard library synthesis.

ParameterMethyl 3-(aminomethyl)-5-bromobenzoate HClMethyl 3-(aminomethyl)-4-bromobenzoate HCl
Substitution Pattern 1,3,5 (meta, meta)1,3,4 (ortho, meta)
CAS Registry Number 2514948-23-13078376-89-0
Steric Environment Unhindered around both reactive sitesHigh steric clash between -Br and -CH₂NH₂
Pd-Catalyzed Coupling Rapid oxidative addition; standard ligands sufficeSluggish oxidative addition; requires bulky ligands (e.g., RuPhos)
Amidation Kinetics Fast (< 2h at RT)Slower (4-6h at RT); requires excess base
Conformational Output Extended vector for downstream SARConstrained, orthogonal vector

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explained to empower researchers to troubleshoot effectively.

Protocol A: Chemoselective Amide Coupling (Amine Functionalization)

Objective: Acylate the primary amine while leaving the aryl bromide intact for downstream cross-coupling.

  • Freebasing & Activation: Suspend 1.0 eq of the building block (HCl salt) in anhydrous DMF (0.2 M). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: The excess DIPEA is critical for the 3,4-isomer to overcome the steric shielding and fully deprotonate the sterically hindered ammonium salt.

  • Coupling: Add 1.1 eq of the desired carboxylic acid and 1.2 eq of HATU. Stir at room temperature.

  • Validation Checkpoint: Monitor via TLC using a Ninhydrin stain. The reaction is self-validating: the primary amine starting material will stain a deep purple/blue. Complete consumption is validated when the baseline spot disappears, and the newly formed amide appears as a UV-active, ninhydrin-negative spot.

Protocol B: Suzuki-Miyaura Cross-Coupling (Bromide Functionalization)

Objective: Form a C-C bond at the aryl bromide position.

Recent advances in 3[3] highlight the necessity of specialized ligands when dealing with sterically demanding or coordinating substrates. Alternatively,4[4] can be employed for reductive cross-coupling under milder conditions. For standard Pd-catalysis:

  • System Setup: In a Schlenk flask, combine 1.0 eq of the bromobenzoate intermediate, 1.2 eq of aryl boronic acid, and 3.0 eq of K₃PO₄ in a biphasic solvent system (t-BuOH/H₂O, 1:1, 0.2 M).

  • Catalyst Loading: Add 5 mol% PdCl₂(cod) and 10 mol% RuPhos. Causality: For the 3,5-isomer, standard Pd(dppf)Cl₂ is sufficient. However, for the sterically hindered 3,4-isomer, the bulky, electron-rich biaryl phosphine ligand (RuPhos) is mandatory to accelerate the sluggish oxidative addition step and prevent catalyst resting-state entrapment.

  • Execution: Degas via three freeze-pump-thaw cycles. Heat to 95 °C for 12-22 hours.

  • Validation Checkpoint: Monitor via LC-MS. The starting material exhibits a characteristic 1:1 isotopic doublet (M, M+2) due to the ⁷⁹Br/⁸¹Br isotopes. The reaction is complete when this isotopic signature is entirely replaced by the singlet mass of the coupled product.

Visualizations of Workflows and Mechanisms

Below are the logical architectures mapping the divergent synthesis workflow and the mechanistic divergence during catalysis.

Workflow BB Building Block (HCl Salt) FreeBase Freebasing (DIPEA) BB->FreeBase Step 1 Amide Amide Coupling (HATU) FreeBase->Amide Step 2 Cross Suzuki Coupling (Pd Catalyst) Amide->Cross Step 3 API Final Target Scaffold Cross->API Step 4

Caption: Sequential functionalization workflow for aminomethyl-bromobenzoate building blocks.

Mechanism cluster_35 3,5-Isomer Pathway (Low Sterics) cluster_34 3,4-Isomer Pathway (High Sterics) Pd Pd(0)L2 Catalyst Iso35 3,5-Isomer Pd->Iso35 Iso34 3,4-Isomer Pd->Iso34 Ox35 Fast Oxidative Addition Iso35->Ox35 K_fast Ox34 Slow Oxidative Addition Iso34->Ox34 K_slow

Caption: Mechanistic divergence in Pd(0) oxidative addition due to ortho-steric hindrance.

References

  • NextSDS - methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride — Chemical Substance Information URL:[Link][1]

  • Organic Letters (ACS Publications) - Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Mesylates URL:[Link][3]

  • OAE Publishing Inc. - Photoredox/nickel dual-catalyzed reductive C(sp2)–Si cross-coupling URL:[Link][4]

Sources

Validating the Structural Integrity of Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized API intermediates, the analytical burden to rapidly and accurately verify structural integrity grows. Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride is a prime example of a complex intermediate: it features an aromatic backbone, a conjugated methyl ester, a heavy halogen (bromine), and a primary amine hydrochloride salt.

This guide provides a comprehensive framework for validating this molecule's structural integrity, objectively comparing Fourier-Transform Infrared (FT-IR) spectroscopy against alternative modalities, and detailing a self-validating experimental protocol grounded in pharmacopeial standards.

Structural Deconstruction & Spectroscopic Causality

To confidently validate a molecular structure, an application scientist must understand the causality behind the spectral data. We are not merely pattern-matching; we are observing the physical realities of vibrational modes dictated by atomic mass and bond force constants.

  • The Aromatic Ester (C=O and C-O): In saturated esters, the carbonyl (C=O) stretch typically appears around 1750 cm⁻¹. However, conjugation with the aromatic benzene ring in our target molecule delocalizes the pi-electrons, weakening the C=O bond and lowering its stretching frequency to the 1730–1715 cm⁻¹ range (1)[1].

  • The Aryl Bromide (C-Br): According to Hooke's Law applied to molecular vibrations, heavier atoms vibrate at lower frequencies. The high atomic mass of bromine (80 amu) forces the C-Br stretching vibration deep into the fingerprint region, specifically between 690 and 515 cm⁻¹ (2)[2].

  • The Amine Hydrochloride (-CH₂NH₂·HCl): Salt formation fundamentally alters the amine's IR profile. Strong intermolecular hydrogen bonding within the crystal lattice causes the N-H stretching vibrations to broaden significantly, often spanning 3400 to 2800 cm⁻¹ and overlapping with sp³ C-H stretches (3)[3].

Quantitative Data Summary
Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode & Causality
N-H (Amine HCl) ~3400 – 2800 (Broad)N-H stretching; broadened due to strong hydrogen bonding in the hydrochloride salt network.
C=O (Ester) 1730 – 1715Carbonyl stretching; frequency lowered by conjugation with the aromatic ring.
C-O (Ester) ~1280C-C-O asymmetric stretching typical of aromatic esters.
C-Br (Aryl Bromide) 690 – 515C-Br stretching; shifted to the lower fingerprint region due to the high atomic mass of bromine.

Comparative Analysis of Analytical Modalities

While multiple spectroscopic techniques can elucidate chemical structure, their utility in a high-throughput QA/QC or drug development setting varies drastically.

Analytical ModalitySample PreparationSpecificity for Target MoleculeSpeed & ThroughputVerdict for QA/QC
ATR-FTIR None (Direct application)High (Resolves C=O, C-Br, N-H·HCl)< 1 minuteOptimal
KBr Pellet FT-IR High (Grinding, pressing)Moderate (Moisture interferes with N-H)10–15 minutesSuboptimal
Raman Spectroscopy NoneModerate (Weak N-H scattering)< 1 minuteComplementary
¹H-NMR High (Deuterated solvents)Ultimate (Full structural elucidation)15–30 minutesOverkill for routine

Why ATR-FTIR outperforms KBr Pellet Transmission: Amine hydrochlorides are inherently hygroscopic. The traditional KBr pellet pressing process frequently introduces atmospheric moisture into the sample. Water exhibits a massive, broad O-H stretch that masks the critical N-H stretching region of the amine salt, leading to false-negative structural validations. Attenuated Total Reflectance (ATR) FTIR eliminates this variable by allowing direct analysis of the neat powder with zero preparation (4)[4].

Methodology: Self-Validating ATR-FTIR Protocol

To ensure regulatory compliance (e.g., USP <854> Mid-Infrared Spectroscopy), an analytical protocol cannot just be a list of steps; it must be a self-validating system that proves its own accuracy during every run (5)[5].

Step 1: System Readiness & Background Collection

  • Action: Clean the diamond ATR crystal with a volatile solvent (e.g., isopropanol) and allow it to evaporate. Acquire a background spectrum (air).

  • Causality: This step mathematically subtracts ambient atmospheric H₂O and CO₂ from the final spectrum. If the background shows residual organic peaks, the system is contaminated, and the run is automatically halted.

Step 2: Sample Presentation & Pressure Application

  • Action: Place ~5 mg of methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride powder directly onto the ATR crystal. Lower the pressure anvil until the clutch clicks (standardized pressure).

  • Causality: ATR relies on an evanescent wave penetrating the sample. Because the penetration depth is only a few micrometers (up to 5 µm), poor contact between the solid powder and the crystal leads to weak signal intensity and distorted peak ratios[5]. Standardized pressure ensures a reproducible optical path length.

Step 3: Spectral Acquisition

  • Action: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans.

  • Causality: Co-adding 32 scans dramatically increases the signal-to-noise ratio, which is critical for resolving the lower-intensity C-Br stretch in the noisy fingerprint region.

Step 4: Post-Scan Validation (The Self-Check)

  • Action: Clean the crystal and run a secondary "blank" scan.

  • Causality: This verifies that the highly adherent amine salt has been completely removed, preventing cross-contamination for subsequent batches.

Workflow Visualization

The following diagram maps the logical decision gates of our self-validating protocol:

ATR_Workflow A 1. System Prep Clean ATR Crystal B 2. Background Scan (Air Reference) A->B C 3. Sample Application (Apply uniform pressure) B->C D 4. Spectral Acquisition (Mid-IR 4000-400 cm⁻¹) C->D E 5. Peak Validation (C=O, C-Br, N-H·HCl) D->E F Accept Lot E->F Matches Standard G Reject / Investigate E->G Deviates

Figure 1: Self-validating ATR-FTIR workflow for API intermediate structural verification.

References

  • Spectroscopy Online - The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three 1

  • LibreTexts - 11.5: Infrared Spectra of Some Common Functional Groups 2

  • Society for Applied Spectroscopy - Spectra–Structure Correlations in the Mid- and Far-infrared 3

  • Lab Manager - Non-Destructive Identity Testing: Maximizing QA Efficiency with FTIR and NIR 4

  • Specac Ltd - Getting reliable FTIR data in pharmaceutical analysis: the role of sampling 5

Sources

Navigating Nucleophilic Substitution: A Comparative Analysis of Leaving Group Efficacy in Methyl 3-(aminomethyl)-5-bromobenzoate Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of innovation. The methyl 3-(aminomethyl)-5-bromobenzoate core is a valuable starting point for the synthesis of a diverse range of compounds. A critical factor in the successful derivatization of this molecule is the choice of the leaving group. This guide provides an in-depth comparison of the efficacy of different leaving groups in reactions involving methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride, supported by established chemical principles and comparative experimental data.

The Critical Role of the Leaving Group

In the realm of organic synthesis, a leaving group is an atom or group of atoms that detaches from a molecule during a chemical reaction. The efficiency with which this group departs significantly influences the reaction rate and overall yield. A "good" leaving group is one that can stabilize the negative charge it carries after bond cleavage. This stability is often correlated with the pKa of the conjugate acid of the leaving group; a lower pKa indicates a stronger acid and, consequently, a more stable conjugate base (and a better leaving group).[1][2]

When considering reactions with methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride, the primary focus is on nucleophilic substitution at the aromatic ring. The two predominant mechanisms for such transformations are Nucleophilic Aromatic Substitution (SNA_r) and transition-metal-catalyzed cross-coupling reactions. The efficacy of a leaving group can vary dramatically between these mechanistic pathways.

Understanding the Starting Material: Methyl 3-(aminomethyl)-5-bromobenzoate Hydrochloride

The hydrochloride salt form of this amine serves several practical purposes in synthesis. It enhances the compound's water solubility and shelf-life.[3] However, the protonated aminomethyl group is no longer nucleophilic.[4] For reactions where the amine is intended to act as a nucleophile, a preliminary deprotonation step with a suitable base is necessary.[4] The presence of the electron-withdrawing ester group can influence the reactivity of the aromatic ring, a factor to consider when designing synthetic strategies.

Nucleophilic Aromatic Substitution (SNA_r): A Tale of Two Steps

The SNA_r mechanism is a two-step process: nucleophilic attack on the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity.[5][6] For SNA_r to be favorable, the aromatic ring must be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group.[5][7]

In the case of methyl 3-(aminomethyl)-5-bromobenzoate, the ester group is a deactivating group for electrophilic aromatic substitution but an activating group for nucleophilic aromatic substitution.[8][9] However, its meta position relative to the bromine atom provides less stabilization for the Meisenheimer complex compared to an ortho or para substituent.[7]

Interestingly, the order of leaving group ability in SNA_r reactions is often inverted compared to aliphatic S_N2 reactions.[5][10] The typical reactivity trend is:

F > Cl ≈ Br > I [5]

This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond, making the carbon more electrophilic.[5][10]

Transition-Metal-Catalyzed Cross-Coupling: Expanding the Synthetic Toolkit

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[11][12] In these reactions, the leaving group's ability to undergo oxidative addition to the metal center is paramount.

The general order of reactivity for leaving groups in many palladium-catalyzed cross-coupling reactions is:

I > OTf (triflate) > Br >> Cl [13][14]

This trend is governed by the carbon-leaving group bond strength, with the weaker bonds of iodides and triflates leading to faster oxidative addition.[15]

Comparative Experimental Design

To empirically evaluate leaving group efficacy for the methyl 3-(aminomethyl)-5-bromobenzoate scaffold, a series of comparative experiments can be designed. The following protocols outline the synthesis of the necessary starting materials and a representative cross-coupling reaction.

Experimental Protocol 1: Synthesis of Methyl 3-(aminomethyl)-5-iodobenzoate Hydrochloride

This protocol describes the conversion of the bromo-substituted starting material to its iodo-analogue via a Finkelstein-type reaction, which can be adapted for aromatic systems using a copper catalyst.

Materials:

  • Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride

  • Sodium iodide

  • Copper(I) iodide

  • N,N'-Dimethylethylenediamine (DMEDA)

  • 1,4-Dioxane

Procedure:

  • To a reaction vessel, add methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride (1 equivalent), sodium iodide (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Add N,N'-dimethylethylenediamine (DMEDA) (0.2 equivalents) as a ligand.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield methyl 3-(aminomethyl)-5-iodobenzoate.

  • Convert to the hydrochloride salt by treating a solution of the free base in diethyl ether with a solution of HCl in diethyl ether.

Experimental Protocol 2: Synthesis of Methyl 3-(aminomethyl)-5-(((trifluoromethyl)sulfonyl)oxy)benzoate Hydrochloride (Triflate derivative)

This protocol outlines the synthesis of the triflate derivative from the corresponding phenol, which would require a multi-step synthesis from a different starting material. For the purpose of this guide, we will assume the availability of methyl 3-(aminomethyl)-5-hydroxybenzoate.

Materials:

  • Methyl 3-(aminomethyl)-5-hydroxybenzoate

  • Triflic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve methyl 3-(aminomethyl)-5-hydroxybenzoate (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 equivalents) to the solution.

  • Slowly add triflic anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography.

  • Convert to the hydrochloride salt as described in Protocol 1.

Experimental Protocol 3: Comparative Suzuki-Miyaura Cross-Coupling Reaction

This protocol compares the reactivity of the bromo, iodo, and triflate derivatives in a standard Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Materials:

  • Methyl 3-(aminomethyl)-5-(leaving group)benzoate hydrochloride (Leaving group = Br, I, OTf)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • In three separate reaction vessels, place methyl 3-(aminomethyl)-5-(leaving group)benzoate hydrochloride (1 equivalent), phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

  • Add potassium carbonate (2 equivalents) as the base.

  • Add a 4:1 mixture of 1,4-dioxane and water as the solvent.

  • Heat the reactions to 80 °C and monitor their progress at regular intervals using TLC or LC-MS.

  • Record the time to completion and the final yield for each reaction.

  • After completion, cool the reactions, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the products by column chromatography.

Expected Results and Data Analysis

The following table summarizes the expected outcomes from the comparative Suzuki-Miyaura cross-coupling reactions, based on established principles of leaving group efficacy in this type of transformation.

Leaving GroupExpected Reaction TimeExpected Yield
Iodide (I) ShortestHighest
Triflate (OTf) ShortHigh
Bromide (Br) ModerateModerate
Chloride (Cl) Longest (if at all)Lowest

Note: Chloride is included for a more complete comparison, although it is generally much less reactive than the other leaving groups in palladium-catalyzed cross-coupling reactions.[13]

Visualizing the Reaction Pathways

To better illustrate the concepts discussed, the following diagrams outline the key mechanistic steps and the experimental workflow.

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) Aryl-LG Aryl-LG Meisenheimer Meisenheimer Complex Aryl-LG->Meisenheimer + Nu- Product Aryl-Nu Meisenheimer->Product - LG- LG- LG-

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Cross_Coupling_Mechanism cluster_1 Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII R-Pd(II)-X Ln OxAdd->PdII + R-X Transmetal Transmetalation PdII_R R-Pd(II)-R' Ln Transmetal->PdII_R + R'-M RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product R'M R'-M RX R-X

Caption: Catalytic cycle for a typical palladium-catalyzed cross-coupling reaction.

Conclusion and Recommendations

The choice of leaving group is a critical parameter in the derivatization of methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride. For reactions proceeding via a Nucleophilic Aromatic Substitution (SNA_r) mechanism, a fluoride would theoretically be the most reactive leaving group, although the synthesis of the corresponding starting material may be challenging.

For the more versatile and widely used transition-metal-catalyzed cross-coupling reactions , the efficacy follows the trend I > OTf > Br >> Cl . Therefore, for researchers aiming to perform reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings, converting the starting bromide to an iodide or a triflate is a sound strategy to enhance reaction rates and yields. The additional synthetic steps required for this conversion are often justified by the significant improvement in coupling efficiency.

This guide provides a framework for making informed decisions regarding leaving group selection in the context of modifying the methyl 3-(aminomethyl)-5-bromobenzoate scaffold. By understanding the underlying mechanistic principles and considering the practical aspects of substrate synthesis, researchers can optimize their synthetic routes to achieve their desired target molecules with greater efficiency.

References

  • Vertex AI Search. (n.d.). Cross-Coupling Chemistry.
  • Wikipedia. (2024, March 23). Nucleophilic aromatic substitution. Retrieved April 1, 2026, from [Link]

  • Graulich, N., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(21), 9537–9546. [Link]

  • Graulich, N., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(21), 9537–9546. [Link]

  • Wikipedia. (2024, March 15). Cross-coupling reaction. Retrieved April 1, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved April 1, 2026, from [Link]

  • Wikipedia. (2023, December 19). Hydrochloride. Retrieved April 1, 2026, from [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. In Organic Chemistry II. Retrieved April 1, 2026, from [Link]

  • Chemistry Stack Exchange. (2019, August 21). Favourability of leaving groups in nucleophilic aromatic substitution. Retrieved April 1, 2026, from [Link]

  • Chemistry Steps. (2026, January 29). Activating and Deactivating Groups. Retrieved April 1, 2026, from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved April 1, 2026, from [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved April 1, 2026, from [Link]

  • Vechtomova, Y. L., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11036–11046. [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved April 1, 2026, from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved April 1, 2026, from [Link]

  • Reddit. (2023, June 22). Hydrochloride salt of amine. Retrieved April 1, 2026, from [Link]

  • Mondal, B., & Midya, S. P. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Catalysis, 11(15), 9362–9404. [Link]

  • Chemistry LibreTexts. (2023, January 22). Leaving Groups. Retrieved April 1, 2026, from [Link]

  • Chemed.chem.purdue.edu. (n.d.). Amines. Retrieved April 1, 2026, from [Link]

  • Wikipedia. (2024, March 18). Buchwald–Hartwig amination. Retrieved April 1, 2026, from [Link]

  • D'Accolti, L., et al. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. [PhD thesis, University of Glasgow]. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved April 1, 2026, from [Link]

  • Morken, J. P., et al. (2012). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Angewandte Chemie International Edition, 51(38), 9579–9582. [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved April 1, 2026, from [Link]

  • Wikipedia. (2024, March 23). Suzuki reaction. Retrieved April 1, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of the leaving groups for the cross‐couplings. Reaction conditions. Retrieved April 1, 2026, from [Link]

  • Chemistry LibreTexts. (2014, November 11). Cross-Coupling Reactions. Retrieved April 1, 2026, from [Link]

  • OrgoSolver. (n.d.). pKa Values and Acidity Trends. Retrieved April 1, 2026, from [Link]

  • Reddit. (2023, June 3). Having trouble differentiating between good and bad leaving groups. Can someone explain? Retrieved April 1, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride. Retrieved April 1, 2026, from [Link]

  • Evans, D. A. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25 oC. Retrieved April 1, 2026, from [Link]

  • University of Rochester. (n.d.). pKa Values of Common Bases. Retrieved April 1, 2026, from [Link]

  • Utah Tech University. (n.d.). pKa Chart. Retrieved April 1, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-amino-5-bromobenzoate. Retrieved April 1, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Quality Control and Batch-to-Batch Validation of Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Intermediate Quality in Drug Synthesis

In the intricate pathway of pharmaceutical development, the quality of each component is paramount. Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural integrity, purity, and consistency directly influence the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product.[1] Ensuring the quality of this intermediate is not merely a matter of regulatory compliance; it is a fundamental principle of robust process chemistry and risk mitigation.[2][3]

This guide provides a comprehensive framework for establishing a rigorous quality control (QC) and batch-to-batch validation program for methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride. We will delve into the scientific rationale behind method selection, present comparative data for key analytical techniques, and provide detailed, field-tested protocols. This document is designed for researchers, scientists, and drug development professionals who understand that quality cannot be tested into a product—it must be built in from the very first synthetic steps.

Key Quality Attributes and the Analytical Imperative

A robust QC strategy for any pharmaceutical intermediate is built on four pillars of analysis. Each pillar answers a fundamental question about the material's quality. For methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride, these are:

  • Identity: Is the material what it purports to be?

  • Purity: How much of the desired compound is present, and what are the identities and quantities of any impurities?[4]

  • Assay (Potency): What is the exact concentration of the compound?

  • Safety-Related Attributes: Are there harmful process-related residues, such as residual solvents?[5]

The following sections will compare and contrast the primary analytical techniques used to address these pillars, providing the necessary context to select the most appropriate method for your specific needs.

Pillar 1: Identity Confirmation - A Multi-Technique Approach

Confirming the chemical identity of methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride is the foundational step in quality control. While a single technique can provide a high degree of confidence, a combination of orthogonal methods offers incontrovertible proof.

  • Fourier Transform Infrared (FTIR) Spectroscopy: An excellent first-pass technique. It is rapid, requires minimal sample preparation, and provides a unique molecular "fingerprint."[6] The key is to confirm the presence of expected functional groups: the C=O stretch of the ester, the N-H bends of the primary amine hydrochloride, C-Br vibrations, and the characteristic aromatic C-H and C=C bands.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation.[8][9] ¹H NMR will confirm the number of protons and their chemical environments (e.g., the distinct signals for the methoxy, benzylic, and aromatic protons), while ¹³C NMR confirms the carbon skeleton.[10][11]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, offering a fundamental check of its identity.[12] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, leaving little room for ambiguity.[13]

Comparative Analysis of Identity Techniques
Technique Primary Use Strengths Limitations
FTIR Rapid Identity ConfirmationFast, non-destructive, low cost, excellent for functional group identification.[6]Not quantitative, provides limited structural connectivity information.
NMR Definitive Structural ElucidationProvides detailed structural connectivity and stereochemistry, can be made quantitative (qNMR).[8][14]Higher cost, requires more expertise for data interpretation, less sensitive than MS.
MS Molecular Weight ConfirmationExtremely sensitive, provides exact mass and elemental composition (HRMS), ideal for coupling with chromatography (LC-MS).[15][16]Provides limited information on isomeric structures without fragmentation studies.

Pillar 2: Purity and Impurity Profiling - The Core of Quality Assessment

Impurity profiling is arguably the most critical QC activity. Impurities can arise from starting materials, manufacturing by-products, or degradation and can significantly impact the downstream process and patient safety.[17] High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[16]

  • HPLC with UV Detection (HPLC-UV): The most common method for purity analysis. It excels at separating the main component from its impurities. Method development focuses on achieving baseline separation for all potential and actual impurities.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for both quantifying known impurities and identifying unknown ones.[15] When an unexpected peak appears in the HPLC-UV chromatogram, LC-MS is used to obtain its molecular weight, providing the first clue to its identity.

  • Gas Chromatography (GC): Primarily used for analyzing volatile or semi-volatile impurities that are not amenable to HPLC analysis.[17][19]

Experimental Workflow: HPLC Method Development for Purity Analysis

The objective of method development is to create a robust, stability-indicating HPLC method that can separate methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride from its process-related impurities and degradation products, as stipulated by ICH Q2(R1) guidelines.[20]

HPLC_Method_Development cluster_prep Phase 1: Initial Assessment cluster_dev Phase 2: Optimization cluster_val Phase 3: Validation (ICH Q2) A Analyte Properties (pKa, logP, UV λmax) B Column & Mobile Phase Selection (C18, ACN/H2O) A->B informs C Gradient Scouting B->C leads to D Optimize pH & Buffer C->D refine E Evaluate Temperature D->E fine-tune F Specificity (Forced Degradation) E->F proceed to G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J Final Final Validated Method J->Final results in

Caption: HPLC Method Development Workflow.

Protocol: HPLC Method Validation for Purity Determination

This protocol outlines the steps to validate the developed HPLC method according to ICH Q2(R1) guidelines.[21][22]

1. System Suitability:

  • Rationale: To ensure the chromatographic system is performing adequately for the intended analysis.

  • Procedure:

    • Prepare a standard solution of methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride.

    • Inject the standard solution five times.

    • Calculate the relative standard deviation (RSD) for peak area and retention time.

  • Acceptance Criteria: RSD ≤ 2.0% for peak area and retention time. Tailing factor ≤ 2.0.

2. Specificity (Forced Degradation):

  • Rationale: To demonstrate that the method can distinguish the analyte from potential degradation products.

  • Procedure:

    • Subject the analyte to stress conditions: acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light).

    • Analyze all stressed samples by HPLC with a photodiode array (PDA) detector.

  • Acceptance Criteria: The main peak should be spectrally pure (as determined by peak purity analysis) and well-resolved from all degradation peaks.

3. Linearity:

  • Rationale: To verify that the method's response is directly proportional to the analyte concentration over a specific range.

  • Procedure:

    • Prepare a series of at least five standard solutions covering 50% to 150% of the expected working concentration.

    • Inject each solution in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4. Accuracy (Recovery):

  • Rationale: To determine how close the measured value is to the true value.

  • Procedure:

    • Spike a placebo or a known batch with the analyte at three concentration levels (e.g., 80%, 100%, 120%).

    • Prepare each level in triplicate and analyze.

    • Calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

5. Precision (Repeatability & Intermediate Precision):

  • Rationale: To assess the method's consistency under various conditions.

  • Procedure:

    • Repeatability: Analyze six replicate samples on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.

  • Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.

Pillar 3: Residual Solvent Analysis

Residual solvents are organic volatile chemicals used in manufacturing that are not completely removed.[23] Their presence is a safety concern, and their control is mandated by ICH Q3C guidelines.[24][25] The standard technique for this analysis is static headspace gas chromatography with mass spectrometry (HS-GC-MS).[5][26]

  • Rationale for HS-GC-MS: The headspace technique allows for the analysis of volatile solvents without injecting the non-volatile drug intermediate, protecting the GC system. The mass spectrometer provides positive identification of the solvents.[23]

Batch-to-Batch Validation: Ensuring Consistency

Batch-to-batch consistency is the ultimate goal of a robust QC program.[27][28] It demonstrates that the manufacturing process is under control and consistently produces material of the required quality.[29]

Strategy for Validation:

  • Define Critical Quality Attributes (CQAs): Identify the key parameters that define the quality of the intermediate. For methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride, these would include Purity (by HPLC), content of specific impurities, and residual solvent levels.

  • Analyze Multiple Batches: Analyze at least three to five consecutive manufacturing batches using the validated analytical methods.

  • Trend Analysis: Plot the CQA data for each batch on control charts. This visual tool helps to identify any trends, shifts, or out-of-specification results over time.[30]

  • Establish Specifications: Based on the data from the validation batches, establish internal specifications that are tighter than the regulatory or customer-required limits to ensure process capability.

Caption: Batch Release and Validation Logic.

Conclusion

The quality control of methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride is a multi-faceted endeavor that relies on a suite of orthogonal analytical techniques. A scientifically sound, risk-based approach, grounded in international guidelines like those from ICH, is essential. By implementing validated methods for identity, purity, assay, and residual solvents, and by consistently monitoring batch-to-batch performance, drug development professionals can ensure the reliability of this critical intermediate. This diligence forms the bedrock upon which safe and effective medicines are built, ensuring that quality is maintained from the laboratory to the patient.[31]

References

  • FILAB. (n.d.). Residual solvent analysis with the ICH Q3C guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • QbD Group. (2026, February 17). Residual Solvent Testing in Pharmaceuticals: From Process to Patient. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved from [Link]

  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Council for Harmonisation. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • Five Key Elements of Pharmaceutical Intermediate Quality Control. (2025, October 15). Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry in impurity profiling. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Synthink. (2023, July 6). Impurity Profiling in Pharmaceuticals Explained. Retrieved from [Link]

  • Biotic Healthcare. (2022, February 15). How to Control the Quality Parameters in Pharmaceutical Manufacturing?. Retrieved from [Link]

  • SCL Lifesciences. (n.d.). Understanding APIs, Intermediates, and Finished Dosage Forms: A Guide for Pharma Professionals. Retrieved from [Link]

  • PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved from [Link]

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from [Link]

  • Scribd. (n.d.). Quality Control Parameters for Pharmaceuticals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Oxford Academic. (2022, March 8). Quantitative ¹H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

  • Agilent. (2019, September 16). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Government of Canada. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Retrieved from [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2041-2057.
  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved from [Link]

  • Walsh Medical Media. (2023, December 27). Statistical Methods for Quality Control in Chemistry. Retrieved from [Link]

  • APIC (CEFIC). (n.d.). Guidance on aspects of cleaning validation in active pharmaceutical ingredient plants. Retrieved from [Link]

  • Agilent. (2010, March 16). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]

  • ResearchGate. (2026, January 3). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved from [Link]

  • Scribd. (2017, June 11). Quality Control Analytical Techniques. Retrieved from [Link]

  • Structure Elucidation By NMR In Organic Chemistry. (n.d.). Retrieved from [Link]

  • Functional group profiling of medicinal plants using FTIR spectroscopy. (2025, January 8). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. (n.d.). Retrieved from [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components. (n.d.). Retrieved from [Link]

  • GSC Online Press. (2023, June 12). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Operational Guide to the Safe Handling of Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical mechanics. Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride (CAS: 2514948-23-1) is a highly valuable halogenated benzylamine building block used extensively in drug discovery and organic synthesis[1]. However, its specific physicochemical properties—namely its form as a fine, potentially hygroscopic hydrochloride salt—demand rigorous, self-validating safety protocols to protect researchers from acute toxicity and localized irritation[1][2].

This guide provides a comprehensive, field-proven operational framework for the safe handling, manipulation, and disposal of this compound.

Mechanistic Hazard Assessment

To effectively protect yourself, you must understand the causality behind the compound's hazard classifications. Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride carries several critical GHS warnings[1]:

  • Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or if inhaled. Causality: As a hydrochloride salt, this compound is highly soluble in physiological fluids. If the fine powder is aerosolized and inhaled, it rapidly dissolves in the mucosal lining of the lungs, accelerating systemic absorption[1].

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): Causality: Halogenated benzylamines possess electrophilic characteristics that can disrupt lipid bilayers and interact with biological nucleophiles, triggering localized inflammatory responses and severe ocular irritation upon contact[1][2].

  • STOT SE 3 (H336): Specific target organ toxicity (single exposure). Causality: Inhalation of the crystalline dust directly irritates the respiratory tract and can lead to central nervous system depression (drowsiness or dizziness)[1].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves a specific mechanistic purpose. The following table summarizes the mandatory protective gear and the scientific rationale for its use.

Hazard ClassificationGHS CodeRequired PPECausality / Mechanistic Rationale
Acute Toxicity (Inhalation) & STOT SE 3 H332, H336Chemical Fume Hood (Face velocity >80 fpm)Prevents the inhalation of microscopic, aerosolized hydrochloride dust during container opening and transfer.
Skin Irritation & Acute Toxicity (Dermal) H315, H312Double Nitrile Gloves (Outer: 0.14mm, Inner: 0.11mm)Halogenated organics can permeate thin barriers over time. Double gloving ensures the inner glove remains pristine during the doffing of a contaminated outer glove[3][4].
Eye Irritation H319Safety Goggles (EN 166 or NIOSH approved)Standard safety glasses leave gaps. Goggles provide a complete orbital seal against airborne particulates[3][4].
General Exposure N/AFlame-Resistant Lab Coat (Fully buttoned)Provides a macroscopic barrier against accidental spills and prevents the accumulation of chemical dust on personal clothing.

Operational Workflow: Step-by-Step Methodology

The following protocol is a self-validating system designed to eliminate exposure risks during routine laboratory weighing and transfer.

Phase 1: Pre-Operational Setup
  • Ventilation Verification: Confirm the chemical fume hood is operational. Never handle this powder on an open bench.

  • PPE Donning: Put on your lab coat, safety goggles, and double nitrile gloves[3][4]. Inspect gloves for micro-tears prior to use[3].

  • Static Mitigation (Critical Step): Hydrochloride salts are highly prone to static cling. Use an anti-static zero-stat gun on your weighing spatula and weigh boat. Rationale: Static discharge can cause the fine powder to violently repel from the spatula, creating an immediate inhalation hazard.

Phase 2: Handling and Manipulation
  • Container Opening: Open the primary chemical container only deep within the fume hood (at least 6 inches from the sash).

  • Transfer: Use a micro-spatula to carefully transfer the powder. Do not pour. Pouring generates a massive amount of inhalable dust.

  • Sealing: Immediately recap the container. Apply Parafilm around the cap to prevent moisture ingress, preserving the integrity of the hygroscopic salt.

Phase 3: Aseptic Doffing and Decontamination
  • Surface Decontamination: Wipe down the balance and the floor of the fume hood with a damp paper towel (wetted with 70% ethanol or water). Rationale: Wet wiping traps microscopic particulates in a liquid matrix, whereas dry sweeping would aerosolize them[5].

  • Glove Removal: Utilize the "beak method" to remove the outer gloves without allowing the contaminated exterior to touch your skin or the inner glove[3]. Dispose of the outer gloves in a solid hazardous waste container[3].

  • Final Wash: Remove the inner gloves and immediately wash your hands thoroughly with soap and water[3].

Visual Workflow Diagram

Workflow N1 Hazard Identification (CAS: 2514948-23-1) N2 Don PPE (Double Nitrile, Goggles) N1->N2 N3 Fume Hood Operation (Draft > 80 fpm) N2->N3 N4 Anti-Static Weighing & Transfer N3->N4 N5 Spill Detected? N4->N5 N6 Wet-Wipe Decontamination (70% EtOH / Water) N5->N6 Yes N7 Hazardous Waste Segregation N5->N7 No N6->N7 N8 Aseptic Doffing & Hand Wash N7->N8

Workflow for the safe handling and exposure control of halogenated benzylamine salts.

Spill Response and Disposal Plan

Even with rigorous protocols, accidental spills occur. This response plan prioritizes containment and dust suppression.

Emergency Spill Protocol
  • Evacuate & Assess: If a spill occurs outside the fume hood, immediately step back. For spills larger than 5 grams, evacuate the immediate area and allow the lab's HVAC system to clear ambient dust.

  • Dust Suppression: Never sweep the dry powder. Cover the spilled material with absorbent paper towels dampened with water or a mild surfactant[5]. Rationale: The liquid binds the powder, preventing it from becoming airborne.

  • Collection: Carefully scoop the damp material using a non-sparking tool (or stiff cardboard) and place it into a sealable hazardous waste container[5].

  • Secondary Cleaning: Wash the affected surface thoroughly with soap and water to remove any residual hydrochloride salt, then wipe dry[4].

Routine Disposal
  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a clearly labeled, sealable solid hazardous waste container[3][5].

  • Liquid Waste: If the compound has been dissolved in organic solvents (e.g., DMSO, DCM, or Methanol), the resulting solution must be strictly segregated into a Halogenated Organic Waste carboy. Do not mix with non-halogenated waste streams.

References

  • NextSDS. "methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride — Chemical Substance Information."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpFSKjdCyxJ3L1pvC1y8q4a6S9z9TQ7WQDt5Sik3cvRyUxdwtlLWER6N_YJDH4ArrV8UmYn0QOuDplRolQaTq2RS3sL8lIosUqn1SvrCH3pqTbxq2TFMqIHuUikJ22G86y9OipSZBg2Or28YEk4d4pbQvAg6ZJt7x_LCy-QtNLNE8ia-EygyXWHPKWynB9jegKs_JaAkpXFGw=]
  • BenchChem. "(4-Chloro-2,6-difluorophenyl)methanamine safety and handling."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkxSqXb5WJM1hdH93fhhEv7NZmKgMCfh6ApLLajNFhMRdsDX7HqM17iWmf0XxteMho38LLeb_JjcP7VbWCPe_hcbcoP1TX06eB8GjELcA0WMl_dXipJMwB6bcPaLPUjmC72lVaRA==]
  • Avanti Polar Lipids. "Safety Data Sheet."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa5lMRMIbjojPHhF2FOJSh8hO9k91KtrvBY1jZZlIeAZ67FWtiwt2GvRhIODaL9i3vUBiqlf2OQZ0BW7L5IB3_hIzmFN-lUtNFXu8XZhUAeYFZZRblcaKdNVuRdexfFl8RX_LBay-2juxvRLhw7AagL4zuvIk5BQh3qTyvXdsSgn6BSigR4i3HdmH8DKs=]
  • Peptide.com. "Safety Data Sheet: 5-Aminofluorescein."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjOJqAx1OCcRVnIJILZ_J6ed14eNI3ltcYSB0im8AUJO-eZNu21syxw-ge9obKgDf1d2muLgpppCSnEiP9VjtqZ1UOFdlFMznKwHVF6t4miMYj70V-T5sCKV1_8SWeP71G_78aapoiV_usm4S_TvLvR_XBRiQ=]
  • Renishaw. "Safety Data Sheet (SDS)."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD4ecu1HbEbS5Grb8nKW9T-3J6uQFoGwO1z79aca_GJisWVM0FqRs-qvm8RDwv8VTbBb2IwstJvdzkFJWSEOyqDUv2iw4xYf5I3jWlvbmLNn7s5N-9fX4_9JFHveTRriFSk7S-esmt6BgOeF0xhElP12JIaZilneyF5KVTDr5rjpKTxPH9K6W9Irsu6ttB8CQc2ILBX8ePXMBpmE4sEaNNdN7SogQ=]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。